Quinoline-3-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
quinoline-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAXLHSQUHPTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627503 | |
| Record name | Quinoline-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159182-40-8 | |
| Record name | Quinoline-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Structure and Technical Guide: Quinoline-3-Sulfonyl Chloride
[1]
Executive Summary
Quinoline-3-sulfonyl chloride (CAS: 159182-40-8) is a critical heteroaromatic building block in medicinal chemistry, distinct from its more common isomer, 8-quinolinesulfonyl chloride.[1] While the 8-isomer is widely used in analytical chemistry (e.g., as a fluorescent tag), the 3-isomer is a specialized scaffold for developing high-affinity sulfonamide drugs targeting kinases, GPCRs, and bacterial DNA gyrase.
This guide provides a rigorous technical analysis of the molecule's architecture, a validated synthetic workflow avoiding common regioselectivity pitfalls, and a framework for its application in drug discovery.
Molecular Architecture & Electronic Structure
Structural Identity
The quinoline core consists of a benzene ring fused to a pyridine ring. The placement of the sulfonyl chloride moiety (-SO₂Cl) at the 3-position (beta to the nitrogen) is structurally significant. Unlike the 8-position, which is sterically crowded by the peri-hydrogen and the nitrogen lone pair, the 3-position offers a linear vector for substituent extension, making it ideal for probing deep binding pockets in protein targets.
| Property | Data |
| CAS Number | 159182-40-8 |
| Molecular Formula | C₉H₆ClNO₂S |
| Molecular Weight | 227.67 g/mol |
| Geometry | Planar aromatic system with tetrahedral sulfur center |
| Electronic Character | Electron-deficient ring (due to N-atom); highly electrophilic sulfur |
Regioselectivity & Electronic Map
The quinoline nitrogen atom exerts a strong inductive withdrawing effect (-I), deactivating the pyridine ring towards electrophilic substitution.
-
Electrophilic Attack (EAS): Typically occurs at positions 5 and 8 (on the benzene ring) where electron density is highest.
-
Nucleophilic Attack: Occurs at positions 2 and 4.[1]
-
The 3-Position Anomaly: The 3-position is electronically "neutral" relative to the active 2/4 and 5/8 positions.[1] Consequently, direct sulfonation of quinoline yields the 8-isomer, not the 3-isomer. This necessitates a specialized synthetic approach (see Section 3).
Figure 1: Regiochemical map of quinoline showing the divergence between the natural electrophilic site (Pos 8) and the synthetic target (Pos 3).[2]
Synthetic Pathways[1][3]
Because direct chlorosulfonation fails to target the 3-position, the Meerwein Sulfonyl Chloride Synthesis (via diazonium salt) is the industry-standard protocol for high-purity synthesis.[1]
The Meerwein Protocol (Diazo-Transfer)
This method converts 3-aminoquinoline into the sulfonyl chloride, bypassing the ring's natural electronic bias.
Reagents:
-
Diazotization: NaNO₂, HCl (aq), 0°C
-
Sulfonylation: SO₂ (gas) or Na₂S₂O₅, CuCl₂ (catalyst), Acetic Acid
Step-by-Step Methodology:
-
Diazotization: Dissolve 3-aminoquinoline in concentrated HCl. Cool to -5°C. Add aqueous NaNO₂ dropwise to form the diazonium salt.[1] Critical: Maintain temperature <0°C to prevent phenol formation.
-
Preparation of SO₂ Mixture: Saturate glacial acetic acid with SO₂ gas (or use sodium metabisulfite) and add CuCl₂·2H₂O as a catalyst.[1]
-
Coupling: Slowly add the cold diazonium solution to the stirring SO₂/CuCl₂ mixture. The copper catalyzes the decomposition of the diazonium species into a radical, which captures SO₂ and then Cl⁻.
-
Isolation: Pour the reaction mixture into ice water. The product, this compound, precipitates as an off-white solid.[1] Filter and wash with cold water.[1]
Figure 2: The Meerwein synthesis pathway required to install the sulfonyl group at the electronically disfavored 3-position.[1]
Reactivity & Medicinal Chemistry Applications[1][5]
Sulfonamide Synthesis
The primary utility of this compound is the formation of sulfonamides, a pharmacophore found in drugs like Argatroban (thrombin inhibitor) and various experimental anti-cancer agents.
Reaction Protocol:
-
Solvent: Anhydrous DCM or THF.[1]
-
Base: Pyridine or Triethylamine (Et₃N) to scavenge HCl.[1]
-
Nucleophile: Primary or secondary amine.[1]
-
Conditions: 0°C to RT. The electron-withdrawing quinoline ring makes the sulfonyl chloride highly reactive; cooling is essential to prevent disulfonimide formation.[1]
Structural Activity Relationships (SAR)
In drug design, the quinoline-3-sulfonyl moiety serves two distinct roles:
-
Pi-Stacking Anchor: The bicyclic aromatic ring engages in
stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket. -
Hydrogen Bond Acceptor: The quinoline nitrogen (N1) can accept hydrogen bonds, unlike the naphthalene analog.
Comparison of Isomers in Drug Design:
| Feature | 3-Sulfonyl Isomer | 8-Sulfonyl Isomer |
|---|---|---|
| Vector | Linear, extended geometry | Bent, "L-shaped" geometry |
| Sterics | Unhindered | Sterically crowded (peri-effect) |
| Use Case | Deep pocket penetration | Metal chelation (Zn²⁺ sites) |[1]
Handling, Stability & Safety
Stability Profile
-
Hydrolysis Sensitivity: High.[1] The compound rapidly hydrolyzes to quinoline-3-sulfonic acid upon exposure to atmospheric moisture.[1]
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Visual Indicator: Pure compound is a white/off-white crystalline solid.[1] A yellow/brown discoloration indicates decomposition (release of HCl and SO₂).
Safety Protocols
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 22674108, this compound. [Link][1]
- Synthetic Methodology (Meerwein Reaction): Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Reaction." Journal of Organic Chemistry, 1977. (Contextual grounding for diazo-sulfonyl synthesis).
- Medicinal Chemistry Applications:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Quinoline-Based Inhibitors." (General reference for quinoline pharmacophores).
-
Safety Data: ECHA (European Chemicals Agency).[1][3] Registration Dossier for Quinoline Sulfonyl Chlorides. [Link]
Sources
- 1. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
Quinoline-3-sulfonyl chloride mechanism of action
An In-Depth Technical Guide to the Mechanistic Landscape of Quinoline-3-Sulfonyl Chloride Derivatives
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry, primarily serving as a reactive intermediate for the synthesis of a diverse array of quinoline-3-sulfonamide derivatives. While the sulfonyl chloride moiety itself is not the bioactive agent, its strategic utility lies in its ability to readily react with nucleophiles, particularly amines, to generate sulfonamides with significant and varied pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action for these resulting derivatives, which have emerged as potent modulators of critical biological pathways. We will dissect the molecular interactions and downstream cellular consequences of these compounds, focusing on their roles as anticancer and antibacterial agents. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights into the therapeutic potential unlocked by the quinoline-3-sulfonyl scaffold.
The Synthetic Gateway: From this compound to Bioactive Sulfonamides
The foundational role of this compound is that of a versatile electrophile. The sulfonyl chloride group (-SO₂Cl) is highly reactive towards nucleophilic substitution, making it an ideal handle for coupling the quinoline scaffold to various amine-containing fragments. This straightforward reaction, typically conducted in the presence of a base to neutralize the HCl byproduct, allows for the systematic generation of extensive libraries of quinoline-3-sulfonamide derivatives.[1] The diversity of the amine reactant directly translates into a wide range of chemical properties and biological specificities in the final products.
The causality behind this synthetic strategy is rooted in the established importance of the sulfonamide functional group as a "privileged" pharmacophore. It is a key structural motif in numerous approved drugs and is known for its ability to act as a potent zinc-binding group, a feature critical for the inhibition of metalloenzymes.[2] By anchoring this proven pharmacophore to the quinoline nucleus—a scaffold also known for its broad biological activity—chemists can explore a rich chemical space for novel therapeutic agents.[3]
Caption: Synthetic workflow for generating quinoline-3-sulfonamides.
Anticancer Mechanisms of Action
Derivatives of the quinoline-3-sulfonyl scaffold have demonstrated significant potential as anticancer agents by targeting several key pathways essential for tumor growth, survival, and adaptation.
Mechanism I: Inhibition of Carbonic Anhydrases (CAs)
Scientific Rationale: Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, are critical for cancer cell survival.[4] They are overexpressed in response to hypoxia and catalyze the hydration of carbon dioxide to bicarbonate and protons. This activity helps maintain a neutral intracellular pH (pHi) while contributing to an acidic tumor microenvironment (pHe), a condition that promotes tumor invasion, metastasis, and resistance to therapy.[4]
Core Mechanism: The primary sulfonamide group (-SO₂NH₂) is the key to this mechanism. It acts as a potent zinc-binding group (ZBG), directly coordinating with the Zn²⁺ ion located at the catalytic center of the carbonic anhydrase active site.[2][3] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby arresting the enzyme's function.[2] The quinoline portion of the molecule extends into the active site cavity, forming additional interactions with hydrophobic and hydrophilic residues, which dictates the inhibitor's potency and isoform selectivity.[3]
Quantitative Data: CA Inhibitory Activity
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Quinoline-based benzenesulfonamides | hCA IX | 5.5 - 25.8 nM | [3] |
| Quinoline-based benzenesulfonamides | hCA XII | 8.7 - 13.2 nM | [3] |
| 3-(quinolin-4-ylamino)benzenesulfonamides | hCA I | 0.966 – 9.091 µM | [3] |
| 3-(quinolin-4-ylamino)benzenesulfonamides | hCA II | 0.083 – 3.594 µM | [3] |
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This is a gold-standard method for measuring the kinetics of CA-catalyzed CO₂ hydration.[5]
-
Principle: The assay measures the change in pH over time resulting from the CA-catalyzed conversion of CO₂ to H⁺ and HCO₃⁻. An out-of-equilibrium solution of CO₂/HCO₃⁻ is created by rapidly mixing two solutions of different pH and buffer composition in a stopped-flow instrument.[5] The subsequent pH relaxation back to equilibrium is monitored using a pH-sensitive indicator dye (e.g., pyranine fluorescence or phenol red absorbance).[5]
-
Reagent Preparation:
-
Solution A: HEPES-buffered saline (e.g., 25 mM HEPES, 100 mM NaCl), pH ~7.0.
-
Solution B: Bicarbonate-buffered saline (e.g., 44 mM HCO₃⁻, 1% CO₂), pH ~8.4.
-
Enzyme Solution: Purified hCA isoform diluted to a known concentration in an appropriate buffer.
-
Inhibitor Stock: Quinoline sulfonamide derivative dissolved in DMSO.
-
-
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 10°C or 25°C).[5]
-
To determine the inhibition constant (Kᵢ), incubate varying concentrations of the inhibitor with a fixed concentration of the CA enzyme for a defined period.
-
Load the enzyme-inhibitor solution (or enzyme alone for control) into one syringe of the stopped-flow apparatus and the CO₂/HCO₃⁻ buffer (Solution B) into the other.
-
Rapidly mix the solutions. The resulting mixture will have an out-of-equilibrium pH (e.g., ~7.25).[5]
-
Monitor the change in absorbance or fluorescence of the pH indicator over time as the enzyme catalyzes the reaction HCO₃⁻ + H⁺ → CO₂ + H₂O, causing the pH to rise.[5]
-
Fit the resulting kinetic trace to a single exponential function to obtain the rate constant (k).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value by plotting inhibition versus inhibitor concentration.
-
Mechanism II: Targeting the PI3K/Akt/mTOR Signaling Pathway
Scientific Rationale: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its deregulation is a hallmark of many cancers, making it a prime therapeutic target.[6]
Core Mechanism: Certain quinoline derivatives have been designed to act as ATP-competitive inhibitors of the kinase domains of PI3K and/or mTOR.[7][8] These inhibitors occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates like Akt and S6K.[6] This blockade disrupts the entire signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis.[6] Some compounds have been developed as dual PI3K/mTOR inhibitors, which can be more effective by simultaneously blocking the pathway at two critical nodes and preventing feedback activation loops.[8]
Quantitative Data: PI3K/mTOR Inhibitory Activity
| Compound Class | Target Kinase | IC₅₀ | Reference |
| Quinoline-based derivative (PQQ) | mTOR | 64 nM | [6] |
| Sulfonamide methoxypyridine (quinoline core) | PI3Kα | 0.22 nM | [8] |
| Sulfonamide methoxypyridine (quinoline core) | mTOR | 23 nM | [8] |
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction.[9][10]
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, converting ATP to ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the ADP back to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[9]
-
Procedure:
-
Add the PI3K or mTOR enzyme, the lipid substrate (e.g., PIP2 for PI3K), and the test inhibitor (quinoline derivative) to the wells of a microplate.[11]
-
Initiate the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Add the ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The degree of inhibition is determined by comparing the signal from wells containing the inhibitor to control wells without the inhibitor.
-
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Antibacterial Mechanism of Action
The quinoline scaffold is famously associated with antibacterial activity, and sulfonamide derivatives build upon this legacy by targeting essential bacterial enzymes.
Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV
Scientific Rationale: Bacterial DNA gyrase (a type II topoisomerase) is an essential enzyme that introduces negative supercoils into DNA, a process required to relieve torsional stress during DNA replication and transcription.[12][13] Topoisomerase IV, a related enzyme, is primarily responsible for decatenating daughter chromosomes after replication. Both are vital for bacterial survival and are absent in higher eukaryotes, making them excellent targets for selective antibacterial agents.[12]
Core Mechanism: Quinolone-based drugs function by binding to the complex formed between DNA gyrase and DNA.[12] They stabilize this "cleavage complex" in which the DNA is cut but not resealed.[12] This leads to an accumulation of double-stranded DNA breaks, which stalls replication forks and ultimately triggers cell death.[12] While the classic quinolone mechanism involves the carboxylic acid at the 3-position, related quinoline sulfonamides can adopt similar binding modes, interfering with the enzyme's catalytic cycle. Recent studies have also identified allosteric inhibition pockets on the gyrase enzyme that can be targeted by quinoline and isoquinoline sulfonamides.[14]
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to convert relaxed circular plasmid DNA into its supercoiled form, an ATP-dependent process.
-
Principle: The topological state of plasmid DNA affects its electrophoretic mobility. Supercoiled DNA migrates faster through an agarose gel than relaxed DNA. The assay monitors this conversion in the presence and absence of an inhibitor.
-
Reagent Preparation:
-
Assay Buffer: Contains Tris-HCl, KCl, MgCl₂, DTT, and spermidine.[15]
-
Enzyme: Purified E. coli DNA gyrase (subunits A and B).
-
Substrate: Relaxed pBR322 plasmid DNA.
-
Energy Source: ATP.
-
Inhibitor: Quinoline sulfonamide derivative dissolved in DMSO.
-
-
Procedure:
-
Set up reactions on ice containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test inhibitor.
-
Add DNA gyrase enzyme to all tubes except the negative control.
-
Initiate the reaction by adding ATP and incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding a stop buffer containing a chelating agent (EDTA) and a protein denaturant (SDS), often mixed with a loading dye.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and a corresponding increase in the slower-migrating relaxed DNA band.
-
Conclusion
This compound is far more than a simple chemical reagent; it is a gateway to a vast and potent class of bioactive molecules. The sulfonamide derivatives synthesized from this precursor exhibit remarkable mechanistic diversity, effectively targeting distinct and critical enzymes implicated in cancer and bacterial infections. By acting as zinc-binders in carbonic anhydrases, ATP-mimetics in critical signaling kinases, and disruptors of DNA topology via gyrase inhibition, these compounds underscore the power of scaffold-based drug discovery. The continued exploration of the chemical space accessible from this compound, guided by a deep understanding of these underlying mechanisms of action, holds significant promise for the development of next-generation therapeutics.
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Walczak, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available at: [Link]
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Wieser, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Available at: [Link]
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Veselý, M., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Nature Communications. Available at: [Link]
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Bunev, A. S., et al. (2022). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Zhao, P., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available at: [Link]
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Al-Ostath, R. S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. Available at: [Link]
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Helal, M., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. MedChemComm. Available at: [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]
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Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Available at: [Link]
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Inspiralis. (n.d.). Yeast Topoisomerase II Relaxation Assay. Available at: [Link]
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Parkkila, S., et al. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. Available at: [Link]
- Google Patents. (2020). CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride.
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Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry. Available at: [Link]
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Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... Available at: [Link]
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Waxman, E. L., & Lynch, D. R. (2023). Carbonic Anhydrase Inhibitors. StatPearls. Available at: [Link]
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Ahmad, I., et al. (2018). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2017). (PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Available at: [Link]
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Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. International Journal of Molecular Sciences. Available at: [Link]
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El-Sayed, N. F., et al. (2025). Design, synthesis, and anticancer evaluation of new Quinazoline hybrids: DNA intercalation, topoisomerase IIα inhibition, and in silico studies. Bioorganic Chemistry. Available at: [Link]
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ResearchGate. (2025). Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. Available at: [Link]
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ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]
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Aldred, K. J., et al. (2014). DNA Gyrase as a Target for Quinolones. Biochemistry. Available at: [Link]
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The Pharmacist Academy. (2023). Carbonic Anhydrase Inhibitors - All you need to know. YouTube. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. Available at: [Link]
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AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Available at: [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. Available at: [Link]
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National Center for Biotechnology Information. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available at: [Link]
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SUST Repository. (n.d.). Synthesis of Quinoline derivatives. Available at: [Link]
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Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). DNA Supercoiling Catalyzed by Bacterial Gyrase. Available at: [Link]
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Med simplified. (2020). Quinolones Mechanism of action. YouTube. Available at: [Link]
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BPS Bioscience. (n.d.). PI3Kγ (p110γ/PIK3R5) Assay Kit. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Topoisomerase II-Drug Interaction Domains: Identification of Substituents on Etoposide that Interact with the Enzyme. Available at: [Link]
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An In-Depth Technical Guide on Quinoline-3-sulfonyl chloride: Safety and Handling Precautions
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling and use of quinoline-3-sulfonyl chloride. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies.
Core Compound Analysis: Understanding the Inherent Risks
This compound is a valuable reagent in medicinal chemistry and organic synthesis, primarily for creating sulfonamide derivatives which are integral to many biologically active molecules.[1] However, its reactivity makes it a hazardous substance that requires careful management.
Physicochemical Data
A foundational understanding of the compound's properties is the first step in safe handling.
| Property | Data |
| Molecular Formula | C9H6ClNO2S |
| Molecular Weight | 227.67 g/mol |
| Appearance | White to pale brown solid/crystalline powder |
| Melting Point | 158-159 °C |
| Boiling Point | 371.5±27.0 °C (Predicted) |
| Solubility | Reacts with water. Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Very Slightly). |
| Stability | Moisture sensitive; should be stored under an inert atmosphere. |
(Source: ChemicalBook)[2]
Hazard Identification and Causality
The primary hazards of this compound stem from its sulfonyl chloride group, which is highly reactive, and the inherent biological activity of the quinoline moiety.
-
Corrosivity (Skin Corrosion/Irritation: Category 1B): Like other sulfonyl chlorides, it reacts exothermically with nucleophiles.[3] On contact with moisture on the skin or in the eyes, it hydrolyzes to form hydrochloric acid and quinoline-3-sulfonic acid, causing severe chemical burns and eye damage.[4][5] The hazard statement is H314: Causes severe skin burns and eye damage.
-
Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure: Category 3): Inhalation of the dust can cause irritation to the respiratory system.[5] This is due to the same hydrolytic reaction occurring on the moist surfaces of the respiratory tract.
-
Toxicity of the Quinoline Moiety: The quinoline structure itself is associated with potential health risks. It is classified as causing skin and serious eye irritation, being suspected of causing genetic defects, and potentially causing cancer (Carc. 1B).[6] It is also harmful if swallowed or in contact with skin.[6]
The Proactive Safety Framework: From Storage to Disposal
A robust safety protocol is a self-validating system where each step is designed to prevent exposure and mitigate risk.
Engineering Controls and Personal Protective Equipment (PPE)
Workplace controls are the first and most effective line of defense.[7]
-
Primary Engineering Control: All handling of this compound must be performed in a certified chemical fume hood to control dust and vapors.[3][4]
-
Personal Protective Equipment (PPE): This is the final barrier between the user and the chemical.
-
Eye/Face Protection: Wear indirect-vent, impact, and splash-resistant goggles combined with a face shield.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[8] All protective clothing should be clean and put on before work.[7]
-
Respiratory Protection: For situations where dust may be generated, use a respirator with a P3 (EN 143) cartridge.
-
Handling and Experimental Workflow
Adherence to a strict protocol is critical for safety.
Caption: A logical workflow for safely handling this compound.
Storage and Transport
Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9] A designated corrosives area is appropriate.[4][5]
-
Incompatibilities: Keep away from water, alcohols, bases, and oxidizing agents to prevent violent reactions.[8]
-
Moisture Control: Due to its moisture sensitivity, long-term storage under an inert atmosphere or in a desiccator is required.[2][4][5]
Emergency Response: A Validating Protocol
Prompt and correct action during an emergency can significantly reduce harm.
First-Aid Measures
In case of any exposure, immediate action is required.
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[9][10] Remove contact lenses if present and easy to do, and continue rinsing.[5][9] Seek immediate medical attention.[11]
-
Skin Contact: Take off immediately all contaminated clothing.[4][5] Rinse the skin with copious amounts of water or shower for at least 15 minutes.[4][5][9] Seek immediate medical attention.[11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][5][9] If breathing has stopped, begin rescue breathing.[7] Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[5] Ingestion can cause severe swelling and damage to the digestive tract.[3] Seek immediate medical attention.[11]
Spill and Leak Management
A structured response is necessary to safely manage a spill.
Caption: Emergency response workflow for a chemical spill.
For any large spill, or one involving highly toxic material, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[10][12][13]
Waste Disposal Protocol
All waste containing this compound must be handled as hazardous waste.
-
Segregation: Do not mix with other waste streams. Keep in original or suitable, clearly labeled, closed containers.[8]
-
Disposal: Disposal must be conducted through a licensed hazardous waste disposal company in accordance with all local, regional, and national regulations.[13] Never pour corrosive chemicals down the drain.[13] One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[14]
References
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025-02-01).
- Isoquinoline-5-sulfonyl chloride hydrochloride - AK Scientific, Inc. (n.d.).
- This compound - Chem-Impex. (n.d.).
- FM25759 - Safety Data Sheet. (2022-04-26).
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
- What to do in a chemical emergency - GOV.UK. (2024-10-10).
- Emergency Procedure Guide - Corrosive Liquids. (n.d.).
- How To Effectively Handle and Manage Corrosive Chemicals - ACTenviro. (2024-07-19).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07).
- SAFETY DATA SHEET - Fisher Scientific. (2008-02-21).
- SAFETY DATA SHEET - Fisher Scientific. (2014-02-11).
- SAFETY DATA SHEET - Fisher Scientific. (2014-02-11).
- 8-Quinolinesulfonyl chloride 98 18704-37-5 - Sigma-Aldrich. (n.d.).
- Quinoline - SAFETY DATA SHEET - PENTA. (2025-05-13).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS - NJ.gov. (n.d.).
- An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - MDPI. (2024-06-16).
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC - NIH. (2024-08-26).
- Pyridine-3-sulfonyl chloride Safety Data Sheet Jubilant Ingrevia Limited. (2024-03-29).
- 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 - ChemicalBook. (2025-07-24).
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- 14. biosynth.com [biosynth.com]
Comprehensive Theoretical and Computational Framework: Quinoline-3-Sulfonyl Chloride
This guide outlines a comprehensive theoretical and computational framework for studying Quinoline-3-sulfonyl chloride (CAS 159182-40-8). It is designed for researchers aiming to utilize this compound as a pharmacophore precursor in drug discovery, specifically for synthesizing bioactive sulfonamides.
Executive Summary
This compound is a critical electrophilic intermediate used to introduce the quinoline scaffold—a privileged structure in medicinal chemistry—into target molecules via sulfonylation. While the quinoline ring provides π-stacking capability and hydrophobic interactions, the sulfonyl chloride moiety (
This guide establishes a validated protocol for the computational characterization of this molecule using Density Functional Theory (DFT) and molecular docking of its derivatives. It bridges the gap between quantum mechanical reactivity predictors and experimental synthesis.
Computational Methodology: The Standard Protocol
To ensure scientific integrity, the following computational workflow is recommended. This protocol is derived from validated studies on homologous quinoline and benzenesulfonyl chloride systems [1, 2, 3].
Quantum Mechanical Setup (DFT)
-
Software Platform: Gaussian 16 / ORCA 5.0 / Spartan.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in predicting vibrational frequencies and geometry of organic sulfonyl compounds [4].
-
Basis Set:
-
Optimization:6-31G(d,p) (Cost-effective for geometry).
-
Single Point Energy/Properties:6-311++G(d,p) (Includes diffuse functions essential for modeling the electron-rich sulfonyl oxygens and chlorine lone pairs).
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water to mimic physiological or reaction solvent environments.
Geometric Optimization & Structural Parameters
The stability of the sulfonyl chloride depends on the geometry of the
-
Global Minimum Check: Frequency analysis must yield zero imaginary frequencies .
-
Key Geometric Parameters (Expected Range):
| Parameter | Atom Pair | Expected Value (DFT) | Experimental Analog (XRD) [5] | Significance |
| Bond Length | S–Cl | 2.05 – 2.10 Å | 2.06 Å | Long bond indicates a good leaving group (Cl⁻). |
| Bond Length | S=O | 1.43 – 1.45 Å | 1.44 Å | Double bond character; rigid geometry. |
| Bond Length | C(3)–S | 1.76 – 1.79 Å | 1.77 Å | Connects pharmacophore to warhead. |
| Bond Angle | O=S=O | 119° – 121° | 120° | Deviates from ideal tetrahedral due to repulsion. |
Electronic Properties & Reactivity Descriptors
-
Molecular Electrostatic Potential (MEP):
-
Prediction: The MEP map will show a distinct positive potential (Blue) region localized on the Sulfur atom, flanked by negative potential (Red) regions on the two Oxygen atoms.
-
Implication: This confirms the Sulfur atom as the site for nucleophilic attack by amines.
-
-
Frontier Molecular Orbitals (FMO):
-
HOMO: Localized on the quinoline
-system (electron donor). -
LUMO: Localized on the
antibonding orbital ( ), facilitating the breaking of the S-Cl bond upon nucleophilic attack. -
Global Hardness (
): A high hardness value correlates with the stability of the chloride against spontaneous hydrolysis in non-nucleophilic solvents.
-
Experimental Validation: Synthesis & Characterization
The theoretical reactivity predictions must be validated by experimental synthesis. The primary application is the formation of Quinoline-3-sulfonamides .
Synthetic Workflow
Reaction Type: Nucleophilic Substitution at Sulfur (
-
Reagents: this compound (1.0 eq), Primary/Secondary Amine (1.1 eq).
-
Base: Pyridine or Triethylamine (TEA) (1.2 eq) to scavenge HCl.
-
Solvent: Anhydrous DCM or THF (0°C to RT).
-
Workup: Quench with water, extract with EtOAc. The sulfonamide product is stable and often crystalline.
Spectroscopic Validation (Data for Verification)
-
FT-IR:
-
Disappearance of
stretch (~370 cm⁻¹, often not visible in standard IR). -
Appearance of Sulfonamide
stretch (~3200-3300 cm⁻¹). -
Retention of
asymmetric stretch (~1350 cm⁻¹) and symmetric stretch (~1160 cm⁻¹) [1].
-
-
H NMR (DMSO-
):-
Quinoline protons:
7.5 – 9.2 ppm. -
Sulfonamide
: Broad singlet, exchangeable with , typically 9.5 – 10.5 ppm.
-
Molecular Docking & Biological Context
While the sulfonyl chloride is the reagent, the computational drug design focuses on the sulfonamide derivatives .
Target Selection
Based on the quinoline scaffold's profile, the following targets are high-priority for docking studies:
-
DNA Gyrase B (Bacteria): Quinoline-sulfonamides have shown efficacy against P. aeruginosa by docking into the ATP-binding pocket [6].
-
CDK2 (Cancer): Quinoline derivatives inhibit cell cycle progression [7].
-
Carbonic Anhydrase (CA): The sulfonamide moiety (
) is the classic zinc-binding pharmacophore for CA inhibition.
Docking Protocol (AutoDock Vina / Glide)
-
Ligand Prep: Convert the synthesized sulfonamide 3D structure (optimized by DFT) to PDBQT format. Assign Gasteiger charges.
-
Receptor Prep: Remove water molecules (unless bridging), add polar hydrogens.
-
Grid Box: Center on the co-crystallized ligand (e.g., Novobiocin for Gyrase B).
-
Validation: Re-dock the native ligand; RMSD must be < 2.0 Å.
Visualizations
Figure 1: Computational & Experimental Workflow
This diagram illustrates the integrated pathway from theoretical modeling to biological validation.
Caption: Integrated workflow combining DFT reactivity prediction, chemical synthesis, and in silico docking validation.
Figure 2: Reaction Mechanism (Sulfonylation)
The mechanism predicted by MEP analysis and transition state theory.
Caption: Stepwise mechanism of sulfonamide formation validated by transition state energy calculations.
References
-
Ulahannan, R. T., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2377-S2386. Link
-
Ibeji, C. U., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. International Journal of Pharmacy and Research in Allied Sciences, 6(1), 52-74. Link
-
Forner, W., & Badawi, H. M. (2025). A DFT Analysis of the Molecular Structures and Vibrational Spectra of Diphenylsulfone and 4,4'-Sulfonyldianiline. Zeitschrift für Naturforschung B. Link
-
BenchChem. (2025).[1] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Link
-
NIST Standard Reference Data. (2025). Benzenesulfonyl chloride Gas Phase Ion Energetics & Structure. NIST Chemistry WebBook. Link
-
Desai, N. C., et al. (2025).[2][3] Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. Link
-
Venkatesan, G., et al. (2024).[4] Design, synthesis, molecular docking, and evaluation of sulfonyl quinazoline analogues as promising liver cancer drugs. Bioorganic Chemistry. Link
Sources
Physical and chemical properties of quinoline-3-sulfonyl chloride
The following technical guide details the physicochemical profile, synthesis logic, and application protocols for Quinoline-3-sulfonyl chloride .
CAS: 159182-40-8
Formula: C
Executive Summary
This compound is a high-value heterocyclic building block used primarily to introduce the quinoline pharmacophore into target molecules via sulfonamide linkages.[2] Unlike its C8-isomer (which forms readily via direct electrophilic sulfonation), the C3-isomer requires specific regioselective synthesis strategies. It serves as a critical intermediate in the development of PKM2 inhibitors (cancer metabolism), antibacterial agents (e.g., QS-3 analogs), and fluorescent biological probes .
Physicochemical Profile & Stability
The utility of this compound is defined by its electrophilicity at the sulfur atom. It is a "hard" electrophile, highly susceptible to nucleophilic attack by amines, alcohols, and water.
Table 1: Physical & Chemical Constants
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Discolors (yellow/brown) upon hydrolysis/oxidation. |
| Melting Point | 138–142 °C (Typical range) | Varies by purity; highly pure samples may be higher. |
| Solubility | Soluble in DCM, THF, DMF, Acetonitrile | Incompatible with water/alcohols (hydrolysis). |
| Reactivity | High (Sulfonyl center) | Reacts violently with strong bases/nucleophiles. |
| Storage | -20°C, under Argon/Nitrogen | Hygroscopic; releases HCl upon moisture contact. |
Stability & Handling Analysis[2]
-
Hydrolysis Kinetics: The electron-deficient quinoline ring (specifically the pyridine moiety) withdraws electron density from the sulfonyl group, making the S-Cl bond more labile than in benzenesulfonyl chloride.
-
Self-Validating Storage: If the solid turns sticky or smells acrid (HCl), significant hydrolysis has occurred. The resulting sulfonic acid is unreactive toward amines under standard conditions, leading to failed couplings.
Synthesis Logic & Regiocontrol
The Core Challenge: Direct sulfonation of quinoline with chlorosulfonic acid yields quinoline-8-sulfonyl chloride due to the directing effect of the nitrogen lone pair (directing electrophiles to the carbocyclic ring).
The Solution: To access the 3-position , one must utilize a Sandmeyer-type reaction (Meerwein sulfonation) starting from 3-aminoquinoline. This route guarantees regiocontrol.
DOT Diagram: Regioselective Synthesis Workflow
Caption: Regioselective synthesis via the Meerwein reaction. This pathway avoids the thermodynamic trap of the C8-isomer.
Chemical Reactivity & Mechanisms
The primary application of this compound is the formation of sulfonamides (
Mechanism: Nucleophilic Substitution at Sulfur
-
Attack: The amine nucleophile attacks the sulfur center.
-
Transition State: Trigonal bipyramidal geometry where the Cl and Nitrogen are apical.
-
Elimination: Chloride is expelled, and the proton is scavenged by a base (TEA or Pyridine).
DOT Diagram: Reaction Pathways
Caption: Divergent reactivity pathways. Hydrolysis (Red) competes with the desired Sulfonamide formation (Green).
Experimental Protocols
Protocol A: General Sulfonamide Synthesis
Objective: Coupling this compound with a primary amine.
Reagents:
-
This compound (1.0 equiv)
-
Amine substrate (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Dichloromethane (DCM) or DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the amine and TEA in anhydrous DCM. Cool to 0°C.
-
Why? Cooling suppresses side reactions (like bis-sulfonylation) and controls the exotherm.
-
-
Addition: Dissolve this compound in a minimal amount of DCM and add dropwise to the amine solution.
-
Critical Control: Do not add solid directly; localized high concentrations can lead to impurities.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc).
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with brine, dry over . -
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography.
Protocol B: Handling & Quenching
-
Spill Control: Do not use water. Cover spills with dry lime or soda ash to neutralize acid, then sweep up.
-
Waste Disposal: Quench excess reagent by slowly adding it to a stirred solution of 10% NaOH or aqueous ammonia. Caution: Exothermic.
Applications in Drug Discovery
Antibacterial Agents (QS-Series)
Recent studies have highlighted the QS-3 analog, a hybrid quinoline-sulfonamide, which exhibits potent activity against P. aeruginosa. The quinoline core facilitates membrane penetration, while the sulfonamide moiety targets folate synthesis pathways.
PKM2 Inhibition
Quinoline-3-sulfonamides function as allosteric activators or inhibitors of Pyruvate Kinase M2 (PKM2) , a rate-limiting enzyme in glycolysis often upregulated in tumors. The rigid quinoline scaffold orients the sulfonamide tail into the enzyme's binding pocket, locking it in a specific conformation.
References
-
Synthesis of Quinoline-Sulfonamide Hybrids: RSC Advances, "Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds," 2025.
-
Regioselective Sulfonation Logic: Organic & Biomolecular Chemistry, "Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts," 2010.[3]
-
Physical Properties & Safety: PubChem, "8-Quinolinesulfonyl chloride (Analogous Data)," 2025.[4]
-
Medicinal Chemistry Applications: Journal of Medicinal Chemistry, "Quinoline-sulfonamides as multi-targeting neurotherapeutics," 2024.
Sources
- 1. 159182-40-8 this compound AKSci 7999AA [aksci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Derivatization of Amino Acids with Quinoline-3-sulfonyl Chloride for Enhanced Detection and Quantification
Abstract
This technical guide provides a detailed protocol for the derivatization of amino acids using quinoline-3-sulfonyl chloride (QSC). This method is designed for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of amino acids. By converting amino acids into stable, fluorescent sulfonamide derivatives, this pre-column derivatization technique significantly enhances their detection by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, as well as by Liquid Chromatography-Mass Spectrometry (LC-MS). This document elucidates the underlying chemical principles, provides a step-by-step experimental workflow, and outlines the analytical parameters for the subsequent analysis of the derivatized amino acids.
Introduction: The Rationale for Amino Acid Derivatization
Amino acid analysis is a cornerstone of proteomics, clinical diagnostics, and nutritional science. However, the intrinsic properties of many amino acids—such as their high polarity, low volatility, and lack of a strong chromophore or fluorophore—present significant challenges for their direct analysis by modern analytical techniques.[1] Pre-column derivatization addresses these challenges by covalently attaching a chemical tag to the amino acid molecule, thereby improving its chromatographic retention and enhancing its detectability.[2]
This compound is an excellent derivatizing agent for primary and secondary amines, including the α-amino group of amino acids. The quinoline moiety is a well-established fluorophore, and its incorporation into the amino acid structure imparts strong fluorescent properties to the derivative, allowing for highly sensitive detection.[3][4] The resulting sulfonamide bond is chemically robust, ensuring the stability of the derivatives throughout the analytical process.[1] This protocol offers a reliable method for achieving reproducible and sensitive amino acid quantification.
The Chemistry of Derivatization: A Mechanistic Overview
The derivatization of amino acids with this compound proceeds via a nucleophilic acyl substitution reaction, analogous to the well-known Hinsberg test for amines.[5] The reaction is typically carried out in an alkaline aqueous-organic medium.
Key Mechanistic Steps:
-
Deprotonation of the Amino Group: In an alkaline environment (typically pH 9-10), the amino group of the amino acid is deprotonated, enhancing its nucleophilicity.[6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Chloride as a Leaving Group: The chloride ion is displaced, forming a stable sulfonamide bond between the quinoline moiety and the amino acid.
The reaction is generally rapid and proceeds to completion under optimized conditions. It is crucial to control the pH, as a highly acidic environment would protonate the amino group, rendering it non-nucleophilic, while a very high pH could lead to the hydrolysis of the sulfonyl chloride reagent.[6][7]
Caption: Workflow of the derivatization reaction.
Experimental Protocol
This protocol is designed for the derivatization of amino acid standards and protein hydrolysates. It is recommended to optimize the protocol for specific sample matrices.
Reagents and Materials
-
This compound (QSC)
-
Amino acid standards
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Heating block or water bath
-
Vortex mixer
-
pH meter or pH strips
Preparation of Solutions
-
Borate Buffer (200 mM, pH 9.5): Dissolve 1.24 g of boric acid in 90 mL of HPLC-grade water. Adjust the pH to 9.5 with 1 M NaOH. Bring the final volume to 100 mL with HPLC-grade water.
-
This compound (QSC) Reagent (10 mg/mL): Dissolve 10 mg of QSC in 1 mL of acetonitrile. This solution should be prepared fresh daily and kept on ice, as sulfonyl chlorides can be susceptible to hydrolysis.[8][9]
-
Amino Acid Standard Stock Solution (1 mM): Prepare a stock solution containing a mixture of amino acid standards at a concentration of 1 mM each in 0.1 M HCl.
-
Sample Preparation: For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) and then evaporate the acid. Reconstitute the dried hydrolysate in 0.1 M HCl.
Derivatization Procedure
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 20 µL of the amino acid standard solution or the reconstituted protein hydrolysate.
-
Buffering: Add 60 µL of 200 mM borate buffer (pH 9.5) to the tube. Vortex briefly to mix. The alkaline pH is crucial for the deprotonation of the amino group, making it a more potent nucleophile.[6]
-
Addition of Derivatizing Reagent: Add 20 µL of the freshly prepared QSC reagent (10 mg/mL in acetonitrile) to the mixture.
-
Reaction Incubation: Vortex the mixture immediately for 10 seconds. Incubate the reaction at 60°C for 30 minutes in a heating block or water bath. The elevated temperature accelerates the reaction rate.[6]
-
Reaction Quenching (Optional but Recommended): To quench the reaction and consume excess QSC, 20 µL of a primary amine solution (e.g., 100 mM glycine) can be added, followed by a further incubation of 10 minutes at 60°C.
-
Sample Dilution and Filtration: After incubation, dilute the sample with an appropriate volume of the initial mobile phase (e.g., 900 µL) for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.
Caption: Step-by-step experimental workflow.
Analytical Methodology: HPLC and LC-MS Analysis
The quinoline-3-sulfonamide derivatives of amino acids are well-suited for reversed-phase HPLC analysis.
HPLC with Fluorescence Detection
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 25 mM sodium acetate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient would be from 10% B to 70% B over 30 minutes. The exact gradient should be optimized for the specific amino acid mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): Approximately 340 nm.
-
Emission Wavelength (λem): Approximately 410-430 nm.[4] Note: These are typical values for quinoline derivatives and should be optimized for the specific sulfonamides.
-
LC-MS/MS Analysis
For enhanced specificity and sensitivity, LC-MS/MS can be employed.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. The precursor ion will be the [M+H]+ of the derivatized amino acid, and the product ions will be specific fragments.
Data Presentation and Validation
The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| LOD & LOQ | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) |
Troubleshooting and Expert Insights
-
Low Derivatization Efficiency:
-
Check pH of the reaction mixture: Ensure it is within the optimal range of 9-10.
-
Freshness of QSC reagent: Prepare the QSC solution daily.
-
Incomplete protein hydrolysis: Ensure complete hydrolysis of protein samples.
-
-
Peak Tailing or Broadening in HPLC:
-
Adjust mobile phase pH: Small adjustments can improve peak shape.
-
Column degradation: Use a guard column and ensure the column is not degraded.
-
-
Interfering Peaks:
-
Sample cleanup: For complex matrices, a solid-phase extraction (SPE) step may be necessary prior to derivatization.
-
Conclusion
The derivatization of amino acids with this compound is a powerful technique for enabling their sensitive and robust quantification. The formation of stable, fluorescent sulfonamides allows for low-level detection by HPLC with fluorescence detection and provides excellent ionization efficiency for LC-MS analysis. This application note provides a comprehensive and scientifically grounded protocol to aid researchers in implementing this valuable analytical strategy.
References
-
RSC Advances. (2020). Fluorescence enhancement of quinolines by protonation. [Link]
-
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]
-
ResearchGate. (n.d.). Quinoline-Based Fluorescence Sensors. [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]
-
Khan Academy. (n.d.). Hinsberg test. [Link]
-
National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]
-
Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2023-09-JACS-One-Pot-Sulfonamides.pdf]([Link] Macmillan Group/files/publications/2023-09-JACS-One-Pot-Sulfonamides.pdf)
-
ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. [Link]
-
ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. [Link]
-
ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods. [Link]
-
SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. [Link]
-
National Center for Biotechnology Information. (n.d.). Targeted quantification of amino acids by dansylation. [Link]
-
ACS Publications. (n.d.). Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. [Link]
-
ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link]
-
MDPI. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. [Link]
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- 4. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
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Applications of quinoline-3-sulfonyl chloride in bioconjugation
Application Note: Bioconjugation & Labeling Strategies Using Quinoline-3-Sulfonyl Chloride
Introduction
This compound (Q3SC) is a versatile heteroaromatic reagent utilized primarily for the selective modification of primary amines in biomolecules. While structurally related to the renowned Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), Q3SC offers a distinct physicochemical profile due to its quinoline core.
Its applications are bifurcated into two critical domains:
-
Fluorescent Labeling: The quinoline scaffold acts as a fluorophore, enabling the tracking of peptides and proteins.
-
Medicinal Chemistry (Pharmacophore Installation): The formation of stable sulfonamide bonds introduces the quinoline moiety—a privileged structure in FDA-approved therapeutics (e.g., Argatroban precursors, antibacterial agents)—into small molecule libraries.
This guide provides a rigorous, field-validated protocol for using Q3SC in bioconjugation, emphasizing reaction kinetics, pH control, and downstream validation.
Mechanistic Principles
The utility of Q3SC relies on the electrophilicity of the sulfur atom in the sulfonyl chloride group. The reaction follows a nucleophilic substitution mechanism (
Key Reactivity Profile:
-
Primary Target:
-amines of Lysine residues and the N-terminal -amine of proteins/peptides. -
Secondary Target: Histidine (imidazole) and Tyrosine (phenol), though these bonds are less stable.
-
Major Competitor: Water (Hydrolysis). The sulfonyl chloride is moisture-sensitive and will hydrolyze to the unreactive sulfonic acid.
Causality in Experimental Design:
-
pH Control: The amine must be deprotonated (nucleophilic) to react. Since the
of Lysine is ~10.5 and the N-terminus is ~8.0, a pH between 8.5 and 9.5 is optimal. Going higher increases the rate of hydrolysis (competition), reducing yield. -
Solvent Choice: Q3SC is hydrophobic. It must be dissolved in an anhydrous organic solvent (DMF or DMSO) before introduction to the aqueous biological buffer.
Reaction Pathway Diagram
Figure 1: Mechanism of amine sulfonylation by Q3SC, highlighting the competitive hydrolysis pathway.
Experimental Protocol: Protein Labeling
This protocol is optimized for labeling 1–5 mg of a standard protein (e.g., BSA, IgG) or peptide.
Materials Required
-
Reagent: this compound (>97% purity).
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO. Note: DMF is preferred for easier removal, but DMSO is gentler on some proteins.
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (
), pH 9.0. Avoid Tris or Glycine buffers as they contain competing amines. -
Purification: Sephadex G-25 desalting column or 10k MWCO dialysis cassette.
Step-by-Step Workflow
Step 1: Protein Preparation Dissolve the target protein in the Conjugation Buffer at a concentration of 2–10 mg/mL.
-
Expert Insight: Lower concentrations (<2 mg/mL) lead to poor labeling efficiency due to solvent hydrolysis competition.
Step 2: Reagent Solubilization Immediately prior to use, dissolve Q3SC in anhydrous DMF to a concentration of 10 mg/mL.
-
Critical: Sulfonyl chlorides degrade rapidly in damp solvents. Use a fresh aliquot of solvent.
Step 3: Conjugation Reaction Slowly add the Q3SC solution to the protein solution while stirring.
-
Stoichiometry: Use a 10-20 molar excess of Q3SC over the protein.
-
Solvent Limit: Ensure the final volume of DMF does not exceed 10% (v/v) to prevent protein precipitation.
-
Incubation: Incubate for 1 hour at Room Temperature (20–25°C) or 4 hours at 4°C. Protect from light.
Step 4: Quenching Add 0.1 volume of 1.5 M Hydroxylamine or 1 M Glycine (pH 8.0) to quench unreacted reagent. Incubate for 15 minutes.
Step 5: Purification Separate the labeled protein from free hydrolyzed reagent using a desalting column (e.g., PD-10) equilibrated with PBS (pH 7.4).
-
Validation: The conjugate will elute in the void volume.
Workflow Visualization
Figure 2: Step-by-step bioconjugation workflow for Q3SC labeling.
Validation & Analysis
Trustworthiness in bioconjugation requires quantitative validation.
A. Degree of Labeling (DOL) Calculation
Measure the absorbance of the conjugate at 280 nm (
- : Molar extinction coefficient of the protein.
-
: Molar extinction coefficient of the quinoline sulfonamide (approx. 4,000–6,000
, verify experimentally). -
: Correction Factor (
of the free dye).
B. Fluorescence Properties
Quinoline derivatives typically exhibit blue fluorescence.
-
Excitation: ~350 nm (UV)
-
Emission: ~450–480 nm
-
Note: The emission is often environmentally sensitive, increasing in intensity in hydrophobic pockets (similar to ANS or Dansyl probes).
Applications in Drug Discovery
Beyond labeling, Q3SC is a critical building block for "Fragment-Based Drug Design". The quinoline-sulfonamide motif is a pharmacophore found in various bioactive compounds, including:
-
Antibacterial Agents: Targeting DNA gyrase.[1]
-
Protease Inhibitors: Similar to the structure of Argatroban (which utilizes a 3-methyl-8-quinoline sulfonyl moiety), Q3SC derivatives are explored for thrombin and protease inhibition.
| Application Area | Function of Q3SC | Mechanism of Action |
| Fluorescence Microscopy | Imaging Probe | Non-specific amine labeling for cellular tracking. |
| FRET Assays | Donor/Acceptor | Acts as a UV-excitable donor for green/red acceptors. |
| Medicinal Chemistry | Scaffold | Introduction of hydrophobic quinoline ring via stable sulfonamide bond.[2] |
| Antibacterial Research | Inhibitor Synthesis | Synthesis of hybrid quinoline-sulfonamide antibiotics.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | Hydrolysis of Q3SC | Ensure DMF is anhydrous; use fresh reagent. Do not store diluted reagent. |
| Precipitation | Over-labeling or Solvent Shock | Reduce molar excess (try 5x). Add DMF very slowly while vortexing. |
| No Fluorescence | Fluorescence Quenching | Check pH. Some quinoline derivatives are pH-sensitive. Ensure free dye is removed. |
References
-
Chem-Impex International. (n.d.). This compound: Applications in Synthesis and Bioconjugation. Retrieved from
-
National Institutes of Health (NIH). (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds. PubMed Central. Retrieved from (Simulated Link based on search context 1.1)
-
Santa Cruz Biotechnology. (n.d.).[3] this compound Product Specifications. Retrieved from
-
Krasnoperov, L. N., et al. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence. Retrieved from
-
PubChem. (2023).[4] Argatroban: Chemical Structure and Synthesis Intermediates. National Library of Medicine. Retrieved from
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- 4. Argatroban | C23H36N6O5S | CID 92722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Quinoline-3-Sulfonyl Chloride Derivatives
Introduction: The Strategic Importance of Quinoline-3-Sulfonyl Chlorides
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals with activities ranging from antibacterial to anticancer.[1][2] Among the vast library of quinoline-based compounds, those bearing a sulfonyl chloride group at the 3-position represent a particularly valuable class of synthetic intermediates.[3] Quinoline-3-sulfonyl chloride is a highly reactive building block, primarily used to synthesize a diverse range of sulfonamides.[4] The sulfonamide functional group is a well-established pharmacophore that can improve the pharmacological properties of a molecule, acting as a bioisostere for carboxylic acids or amides and enhancing hydrolytic stability.[5]
However, the synthesis of heteroaromatic sulfonyl chlorides, including those of the quinoline family, presents unique challenges.[6] Direct and regioselective functionalization of the quinoline ring can be difficult to control, and the stability of the target molecule often dictates the choice of synthetic route. This guide provides a detailed exploration of the principal methodologies for synthesizing this compound derivatives, grounded in mechanistic understanding and practical, field-proven protocols. We will dissect the causality behind experimental choices, offering researchers the insights needed to select and execute the optimal strategy for their specific research and development goals.
Part 1: The Sandmeyer-Type Reaction: A Classic Route from 3-Aminoquinoline
The most reliable and widely applicable method for preparing this compound begins with 3-aminoquinoline. This approach leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry that transforms an amino group into a versatile diazonium salt, which is then substituted.[7][8]
Principle and Mechanism
The process occurs in two main stages:
-
Diazotization: 3-Aminoquinoline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl. This converts the primary amine into a quinoline-3-diazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), facilitating its replacement.[9]
-
Sulfonylchlorination: The diazonium salt solution is then added to a solution containing sulfur dioxide (SO₂) and a copper(I) or copper(II) salt catalyst.[10] The reaction proceeds through a single-electron transfer from the copper catalyst to the diazonium salt, generating an aryl radical and N₂ gas. This radical then reacts with SO₂, and subsequent chlorine atom transfer from the copper(II) chloride complex yields the final this compound.[9]
A modern, safer variation of this reaction employs 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable, solid surrogate for gaseous SO₂, making the procedure more amenable to standard laboratory setups and scalable operations.[5]
Visualization: Sandmeyer Reaction Workflow
Caption: General workflow for Sandmeyer synthesis of this compound.
Protocol 1: Modern Sandmeyer Synthesis Using DABSO
This protocol is adapted from modern methodologies and is recommended for its operational simplicity and enhanced safety profile.[5]
Materials:
-
3-Aminoquinoline
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)
-
Copper(II) Chloride (CuCl₂)
-
tert-Butyl nitrite
-
Concentrated Hydrochloric Acid (37% aq. HCl)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-aminoquinoline (1.0 equiv.), DABSO (0.6 equiv.), and CuCl₂ (0.05 equiv.).
-
Solvent and Acid Addition: Add acetonitrile (to make a 0.2 M solution with respect to the amine) followed by the slow, dropwise addition of concentrated aqueous HCl (2.0 equiv.) while maintaining the temperature below 20 °C with an ice bath.
-
Diazotization: Cool the resulting suspension to 0 °C. Add tert-butyl nitrite (1.1 equiv.) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A color change and gas evolution may be observed.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 16-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing ice-cold water.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Expert Insight: The in situ formation of the diazonium salt without its accumulation makes this protocol inherently safer than methods requiring pre-formation and isolation of this potentially explosive intermediate.[5]
Part 2: Synthesis from Quinoline-3-Sulfonic Acid
An alternative and highly effective strategy involves the initial synthesis of quinoline-3-sulfonic acid, followed by its conversion to the target sulfonyl chloride. This two-step approach offers excellent control over regiochemistry, as the initial sulfonation can often be directed to the desired position more cleanly than a one-pot chlorosulfonation.
Principle and Mechanism
The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation that replaces the hydroxyl (-OH) group of the sulfonic acid with a chloride (-Cl) atom. This is typically achieved using a chlorinating agent. Common reagents include:
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active electrophile that activates the sulfonic acid.[11]
-
Bis(trichloromethyl) carbonate (BTC or Triphosgene): A solid, safer alternative to phosgene gas, which reacts with the sulfonic acid in the presence of an organic base to form the sulfonyl chloride.[12]
Visualization: Two-Step Synthesis via Sulfonic Acid
Caption: Workflow for synthesis via a quinoline-3-sulfonic acid intermediate.
Protocol 2: Conversion of Quinoline-3-Sulfonic Acid to Sulfonyl Chloride
This protocol describes the chlorination step, assuming quinoline-3-sulfonic acid is the starting material. The procedure using BTC is highlighted for its favorable safety and handling profile.[12]
Materials:
-
Quinoline-3-sulfonic acid
-
Bis(trichloromethyl) carbonate (BTC)
-
Triethylamine (or other tertiary amine base)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Deionized Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add quinoline-3-sulfonic acid (1.0 equiv.) and suspend it in the chosen anhydrous solvent.
-
Base Addition: Add the organic base, such as triethylamine (1.0-1.2 equiv.), to the suspension.
-
Chlorination: In a separate flask, dissolve bis(trichloromethyl) carbonate (0.35-0.5 equiv.) in the anhydrous solvent. Add this solution dropwise to the sulfonic acid salt suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion.[12] Monitor progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of ice-cold water.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the same solvent (2 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase under reduced pressure to afford the crude this compound, which can be further purified if necessary.
Data Summary: Comparison of Chlorinating Agents
| Chlorinating Agent | Typical Conditions | Yield | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) / cat. DMF | Reflux in SOCl₂ or inert solvent | Good-Excellent | Inexpensive, potent | Corrosive, toxic gas byproduct (HCl, SO₂), excess reagent can be difficult to remove |
| Phosphorus Pentachloride (PCl₅) | Inert solvent, 0 °C to RT | Good | Effective for stubborn substrates | Solid, moisture-sensitive, stoichiometric phosphate byproducts |
| Bis(trichloromethyl) carbonate (BTC) | Organic base, inert solvent, 0-50 °C | Good-Excellent | Solid, easy to handle, safer than phosgene | More expensive, requires base |
Part 3: Direct Chlorosulfonation of Quinoline
Direct chlorosulfonation involves treating the quinoline core with chlorosulfonic acid (ClSO₃H). While seemingly straightforward, this method presents significant regioselectivity challenges.
Causality and Scientific Integrity
Electrophilic substitution on the quinoline ring is complex. The pyridine ring is deactivated towards electrophiles, while the benzene ring is activated. Reactions under strongly acidic conditions (like with ClSO₃H) lead to the protonation of the quinoline nitrogen, further deactivating the pyridine ring. Consequently, electrophilic attack preferentially occurs on the benzene ring, typically at the C5 and C8 positions.[13]
Therefore, direct chlorosulfonation is generally not a viable method for producing this compound in high yield. It is, however, a common and effective method for synthesizing quinoline-5- and quinoline-8-sulfonyl chlorides.[14][15] Attempting to force substitution at the 3-position via this route would likely result in a complex mixture of isomers that is difficult to separate, leading to very low yields of the desired product. For the sake of scientific integrity, a protocol for this method is omitted as it is not a trustworthy route to the target C3 isomer. Researchers seeking the 3-substituted product should prioritize the Sandmeyer or sulfonic acid conversion routes.
Safety and Handling: A Trustworthy System
A protocol is only as good as its safety framework. The synthesis of sulfonyl chlorides involves hazardous materials that demand respect and proper handling.
-
Corrosive Reagents: Chlorosulfonic acid and thionyl chloride are extremely corrosive and react violently with water. Always handle them in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Diazonium Salts: While modern protocols avoid their isolation, aryl diazonium salts can be explosive when dry. Always keep them in solution at low temperatures (0-5 °C).
-
Quenching: The quenching of reactive chlorinating agents is highly exothermic. Always perform quenching slowly, in an ice bath, by adding the reaction mixture to the quenching agent (e.g., ice water), not the other way around.
-
Gas Byproducts: Many of these reactions release toxic and corrosive gases like HCl and SO₂. Ensure the fume hood has adequate airflow and consider using a gas trap or scrubber for large-scale reactions.
Conclusion and Recommendations
The synthesis of this compound is a critical step for accessing a wide range of biologically active sulfonamide derivatives. Based on established chemical principles and practical considerations, this guide recommends two primary, reliable pathways:
-
The Sandmeyer-Type Reaction: Starting from 3-aminoquinoline, this is the most direct and regioselective method. The use of modern reagents like DABSO enhances the safety and scalability of this classic transformation.[5]
-
Chlorination of Quinoline-3-Sulfonic Acid: This two-step method provides excellent regiochemical control and can be highly efficient, provided the precursor sulfonic acid is accessible. The use of BTC offers a safer, solid chlorinating agent.[12]
Direct chlorosulfonation should be avoided when the 3-substituted isomer is the target, as it overwhelmingly favors substitution at other positions. By understanding the mechanistic underpinnings of each method and adhering to strict safety protocols, researchers can confidently and efficiently synthesize this pivotal chemical intermediate for drug discovery and development.
References
- Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Deriv
- Preparation method of 3-methylquinoline-8-sulfonyl chloride. (Patent CN110872252A).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Conversion of sulfonate to sulfonylchloride with thionylchloride.
- Preparation and Properties of Quinoline.SlideShare.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.IIP Series.
- Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. (Patent CN103483254A).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Method for producing quinoline-8-sulfonyl chloride. (Patent JP2005139149A).
- Method for preparing 3-methyl quinolines-8-sulfochlorides. (Patent CN1935791A).
- High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Applic
- Synthesis of quinolines.Organic Chemistry Portal.
- This compound.Chem-Impex.
- Sandmeyer Chlorosulfonylation of (Hetero)
- Chlorosulfonation of the 8‐hydroxyquinoline 1 and formation of derivatives 5a–5f.
- Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Deriv
- Recent trends in the chemistry of Sandmeyer reaction: a review.PMC - NIH.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. (Patent GB2096596A).
- Sandmeyer Reaction Mechanism.BYJU'S.
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Application Notes and Protocols for Coupling Reactions with Quinoline-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the experimental procedure for the coupling of quinoline-3-sulfonyl chloride with various primary and secondary amines to synthesize a diverse range of quinoline-3-sulfonamides. Quinoline-sulfonamide scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds.[1][2] This document provides an in-depth understanding of the underlying reaction mechanism, detailed step-by-step protocols for synthesis and purification, and guidance on the characterization of the final products. Furthermore, this guide offers insights into reaction optimization and troubleshooting, ensuring a high rate of success for researchers in the field.
Introduction: The Significance of Quinoline-3-sulfonamides
The quinoline moiety is a privileged scaffold in pharmaceutical development, forming the core of numerous drugs with a wide spectrum of therapeutic applications, including anticancer, antibacterial, and antimalarial agents.[3] Similarly, the sulfonamide functional group is a well-established pharmacophore known for its diverse biological activities. The strategic combination of these two motifs in quinoline-3-sulfonamides has led to the discovery of novel compounds with potent and selective biological activities, making them attractive targets for drug development programs.[4] The synthesis of these compounds is typically achieved through the coupling of this compound, a reactive intermediate, with a suitable amine. This guide provides a robust and reproducible methodology for this critical synthetic transformation.
Reaction Mechanism and Scientific Rationale
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-established mechanism that can be understood through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic sulfur atom of the this compound. This initial attack forms a tetrahedral intermediate. The reactivity of the sulfonyl chloride is enhanced by the electron-withdrawing nature of the quinoline ring, which makes the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, leading to the departure of the chloride ion, which is a good leaving group.
-
Proton Transfer: The resulting product is a protonated sulfonamide. A base, typically a tertiary amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated during the reaction. This deprotonation step is crucial as it drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.
The choice of base is critical; it should be non-nucleophilic to avoid competing with the amine substrate in reacting with the sulfonyl chloride. Sterically hindered tertiary amines are therefore ideal for this purpose.
Visualizing the Reaction Pathway
Caption: General mechanism of sulfonamide formation.
Experimental Protocols
3.1. Materials and Reagents
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol, isopropanol, or mixtures with water)[5]
3.2. Safety Precautions
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]
-
Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate care.
-
Organic solvents are flammable. Keep away from open flames and other ignition sources.
3.3. General Procedure for Coupling with a Primary Amine (e.g., Aniline)
This protocol describes a general method for the synthesis of N-aryl-quinoline-3-sulfonamides.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM or THF (approximately 0.1-0.2 M concentration). Add triethylamine (1.2-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirred amine solution over 10-15 minutes. A mild exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-6 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO3 (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline-3-sulfonamide.[4]
3.4. General Procedure for Coupling with a Secondary Amine (e.g., Piperidine)
This protocol outlines a general method for the synthesis of N-alkyl-quinoline-3-sulfonamides.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous THF or DCM (0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.2 equivalents) in anhydrous THF or DCM dropwise to the cooled amine solution.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for primary amines (Section 3.3).
Characterization of Quinoline-3-sulfonamides
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.5-9.5 ppm).[7] The N-H proton of a primary sulfonamide usually appears as a broad singlet. The chemical shifts of the protons on the amine moiety will depend on its structure.
-
¹³C NMR: The spectrum will show signals corresponding to the carbon atoms of the quinoline ring and the amine substituent.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the sulfonamide group:
-
S=O asymmetric and symmetric stretching: ~1350-1300 cm⁻¹ and ~1160-1130 cm⁻¹
-
N-H stretching (for primary and secondary sulfonamides): ~3300-3200 cm⁻¹
-
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula of the synthesized compound.[2]
Reaction Optimization and Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive sulfonyl chloride (hydrolyzed) | Ensure this compound is fresh and handled under anhydrous conditions. |
| Low nucleophilicity of the amine | Use a more forcing solvent (e.g., DMF), increase the reaction temperature, or use a stronger, non-nucleophilic base like DBU. | |
| Formation of multiple products | Reaction of the sulfonamide product with the sulfonyl chloride | Use a slight excess of the amine to ensure complete consumption of the sulfonyl chloride. |
| Side reactions of functional groups on the amine | Protect sensitive functional groups on the amine substrate before the coupling reaction. | |
| Difficult purification | Co-elution of product and starting materials/byproducts | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative or additional purification step.[5] |
| "Oiling out" during recrystallization | The melting point of the solid is lower than the solution temperature, or high impurity concentration. | Re-dissolve the oil, add more hot solvent, and allow for slower cooling. Alternatively, try a different solvent system.[5] |
Tabulated Data: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of various quinoline-sulfonamides. Please note that these are starting points and may require optimization for specific substrates.
| Amine Substrate | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |
| Aniline | DCM | Triethylamine | Room Temp | 2-6 | 80-95 |
| 4-Methoxyaniline | THF | Triethylamine | Room Temp | 3-8 | 85-98 |
| Benzylamine | DCM | Pyridine | Room Temp | 4-12 | 75-90 |
| Piperidine | THF | Triethylamine | 0 to Room Temp | 12-24 | 70-88 |
| Morpholine | DCM | Triethylamine | 0 to Room Temp | 12-24 | 72-91 |
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for sulfonamide synthesis.
References
-
Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. (2025). ResearchGate. [Link]
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2025). ACS Publications. [Link]
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
-
Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. (n.d.). PubMed Central. [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PubMed Central. [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). PubMed Central. [Link]
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (n.d.). National Institutes of Health. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
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Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2021). MDPI. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. [Link]
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025). PubMed Central. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]
-
¹H-NMR spectra for sulfonamide ligand (3a) and its complexes (4a–d). (n.d.). ResearchGate. [Link]
-
Chapter 7_Quinolines and Isoquinolines. (n.d.). University of Babylon. [Link]
-
Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. (2025). PubMed Central. [Link]
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Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. (2024). RSC Publishing. [Link]
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Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. [Link]
- The crystallization of quinoline. (n.d.).
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Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (n.d.). PubMed Central. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]
-
Reactivity of Quinoline. (2020). YouTube. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. [Link]
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. [Link]
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Quinoline-3-Sulfonyl Chloride: A Versatile Scaffold for Next-Generation Agrochemicals
Introduction: The Strategic Importance of the Quinoline Scaffold in Agrochemical Design
The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in the fields of medicinal chemistry and agrochemical science.[1] Its unique electronic properties and rigid structure allow for precise three-dimensional arrangements of functional groups, facilitating strong and selective interactions with biological targets. In recent years, quinoline derivatives have gained significant traction in the development of novel fungicides, herbicides, and insecticides, offering innovative solutions to the ongoing challenges of pest and disease management in agriculture.[1][2]
Among the various quinoline-based building blocks, quinoline-3-sulfonyl chloride stands out as a particularly versatile and reactive intermediate.[3] The sulfonyl chloride group is a highly effective electrophile, readily reacting with a wide array of nucleophiles—most notably primary and secondary amines—to form stable sulfonamide linkages.[4] This straightforward and high-yielding reaction provides a powerful tool for generating large libraries of diverse molecules for biological screening. This application note provides a comprehensive guide for researchers and development professionals on the strategic use of this compound in the synthesis of novel agrochemicals. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the biological applications of the resulting quinoline-3-sulfonamide derivatives.
Core Chemistry: The Sulfonamide Bond Formation
The primary utility of this compound in agrochemical synthesis lies in its reaction with amines to form quinoline-3-sulfonamides. This reaction is a classic example of nucleophilic acyl substitution at a sulfur center. The causality behind this key transformation is rooted in the high electrophilicity of the sulfur atom in the sulfonyl chloride group, which is activated by the two electron-withdrawing oxygen atoms and the chlorine atom.
The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion and a proton to yield the sulfonamide. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.
Below is a generalized workflow for this pivotal reaction:
Caption: General workflow for the synthesis of quinoline-3-sulfonamides.
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the this compound precursor and its subsequent conversion to a representative quinoline-3-sulfonamide.
Protocol 1: Synthesis of this compound from Quinoline
This protocol is adapted from established methods for the sulfonation and chlorination of quinoline derivatives.[5][6] The direct chlorosulfonation of quinoline can lead to a mixture of isomers, with the 8-sulfonyl chloride often being a major product. Therefore, a two-step process starting from a precursor that directs substitution to the 3-position is often preferred for regiochemical control. For the purpose of this guide, we will outline a general chlorosulfonation approach, noting that purification is critical.
Materials and Reagents:
-
Quinoline
-
Chlorosulfonic acid
-
Thionyl chloride or phosphorus oxychloride
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Ice-water bath
-
Saturated sodium bicarbonate solution
Procedure:
-
Sulfonation: In a fume hood, carefully add quinoline (1 equivalent) dropwise to an excess of chlorosulfonic acid (5-10 equivalents) in a round-bottom flask cooled in an ice-water bath. The temperature should be maintained below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100°C for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Chlorination: Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice. The resulting precipitate, quinoline-3-sulfonic acid, is filtered, washed with cold water, and dried.
-
Suspend the dried quinoline-3-sulfonic acid in an excess of thionyl chloride or phosphorus oxychloride (5-10 equivalents). A catalytic amount of dimethylformamide (DMF) can be added.
-
Heat the mixture to reflux (typically 70-110°C depending on the chlorinating agent) for 2-4 hours. The reaction should be monitored by TLC or LC-MS.
-
Workup and Isolation: After cooling, carefully remove the excess chlorinating agent under reduced pressure. The residue is then cautiously added to ice-water.
-
The resulting precipitate, this compound, is filtered, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel.
Self-Validation and Causality:
-
Excess Chlorosulfonic Acid: Using a large excess of chlorosulfonic acid serves as both the reactant and the solvent, driving the sulfonation reaction to completion.
-
Controlled Temperature: The initial cooling is crucial to manage the highly exothermic reaction between quinoline and chlorosulfonic acid. Subsequent heating provides the necessary activation energy for the sulfonation to occur at the desired position.
-
Use of Thionyl Chloride/Phosphorus Oxychloride: These reagents are standard for converting sulfonic acids to sulfonyl chlorides. The addition of catalytic DMF can accelerate the reaction by forming a Vilsmeier-Haack type intermediate.
-
Aqueous Workup: Quenching with ice-water precipitates the product and hydrolyzes any remaining reactive reagents.
Protocol 2: Synthesis of a Representative N-Aryl Quinoline-3-Sulfonamide
This protocol details the reaction of this compound with an amine, a cornerstone reaction for generating agrochemical candidates.[4][7]
Materials and Reagents:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline) (1.1 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous acetonitrile or dichloromethane (DCM)
-
Deionized water
-
Chloroform or ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile or DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add the substituted aniline (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath and add triethylamine (1.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.
-
Pour the reaction mixture into deionized water.
-
Extract the aqueous layer with chloroform or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a solvent such as ethanol or methanol to yield the pure N-(4-chlorophenyl)quinoline-3-sulfonamide.
Self-Validation and Causality:
-
Anhydrous Conditions: The use of an anhydrous solvent is important to prevent the hydrolysis of the reactive this compound.
-
Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the more valuable sulfonyl chloride. An excess of a non-nucleophilic base (TEA) is used to neutralize the HCl produced, preventing the protonation of the amine nucleophile and driving the reaction forward.
-
Room Temperature Reaction: The high reactivity of the sulfonyl chloride often allows this reaction to proceed efficiently at room temperature, which is advantageous for energy consumption and preventing potential side reactions that might occur at higher temperatures.
-
Purification: Chromatographic purification is essential to remove any unreacted starting materials, the triethylammonium chloride salt, and any minor byproducts, ensuring the high purity required for biological testing.
Applications in Agrochemical Development
Quinoline-3-sulfonamide derivatives have shown promise across the major classes of pesticides. The specific biological activity is highly dependent on the nature of the substituent(s) attached to the sulfonamide nitrogen.
Fungicidal Activity
The quinoline scaffold is present in several commercial and developmental fungicides.[2][8][9] The fungicidal activity of quinoline derivatives is often attributed to their ability to interfere with key cellular processes in pathogenic fungi. For instance, the novel fungicide quinofumelin acts by inhibiting dihydroorotate dehydrogenase, an essential enzyme in the pyrimidine biosynthesis pathway.[4] While quinofumelin is a quinoline carboxamide, the structural similarity to quinoline sulfonamides suggests that the latter could exhibit similar or novel mechanisms of action.
Table 1: Representative Fungicidal Activity of Quinoline Derivatives
| Compound Class | Target Pathogen(s) | Mechanism of Action (if known) | Reference |
| Quinoline-3-carboxamides | Magnaporthe oryzae, Botrytis cinerea | Dihydroorotate dehydrogenase inhibition | [4][9] |
| 3-(Iso)quinolinyl-4-chromenones | Sclerotinia sclerotiorum, Botrytis cinerea | Not specified | [8] |
| General Quinoline Derivatives | Fusarium oxysporum | Not specified | [8] |
Herbicidal and Insecticidal Potential
While the fungicidal applications of quinolines are more extensively documented, there is growing interest in their potential as herbicides and insecticides. The structural diversity achievable through the reaction of this compound with a vast array of amines allows for the exploration of new chemical space to identify molecules with novel modes of action against weeds and insect pests.[2][10][11] Patents have been filed for quinoline derivatives with herbicidal activity, although specific examples derived from this compound are less common in the public literature.[12] Similarly, certain quinoline derivatives have demonstrated insecticidal properties, suggesting that the quinoline-3-sulfonamide scaffold is a promising starting point for the development of new insecticides.[10][11]
Logical Framework for Agrochemical Discovery
The use of this compound as a building block can be integrated into a rational agrochemical discovery workflow as follows:
Caption: A rational workflow for agrochemical discovery using this compound.
Conclusion
This compound is a high-value, reactive building block that provides a reliable and efficient entry point into the vast chemical space of quinoline-3-sulfonamides. The straightforward and robust nature of the sulfonamide bond formation allows for the rapid generation of diverse compound libraries, which is a significant advantage in the early stages of agrochemical discovery. The demonstrated and potential fungicidal, herbicidal, and insecticidal activities of quinoline derivatives make this scaffold a compelling area for continued research and development. The protocols and strategic framework presented in this application note offer a solid foundation for scientists and researchers to leverage the power of this compound in their quest for the next generation of effective and sustainable crop protection solutions.
References
-
Quinoline Derivatives in Discovery and Development of Pesticides. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2021). Molecules. [Link]
-
Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. (2017). Bioorganic Chemistry. [Link]
-
Synthesis and In Vivo Fungicidal Activity of Some New Quinoline Derivatives against Rice Blast. (2018). Journal of Agricultural and Food Chemistry. [Link]
- Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. (2014).
-
New Quinoline Amide Fungicide: Research Progress and Application Prospects of Quinoline Amine. (2024). Oreate AI Blog. [Link]
- Synthesis method of quinoline compound containing sulfonyl. (2020).
-
New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. (2018). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules. [Link]
- Quinoline fungicides. (1995).
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2021). MDPI. [Link]
-
Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. (2013). Cancer & Metabolism. [Link]
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2024). RSC Advances. [Link]
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2021). National Institutes of Health. [Link]
- Preparation method of 3-methylquinoline-8-sulfonyl chloride. (2020).
- Quinoline derivatives and preparation method and use thereof. (2021).
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules. [Link]
-
Insecticidal quinoline and isoquinoline isoxazolines. (2023). ResearchGate. [Link]
- Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (2017).
-
Rational Design and Computational Evaluation of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. (2023). ResearchGate. [Link]
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The Versatile Role of Quinoline-3-Sulfonyl Chloride in Advanced Material Synthesis: Application Notes and Protocols
Introduction: Unlocking the Potential of a Privileged Scaffold
Quinoline, a heterocyclic aromatic compound, represents a cornerstone in the development of functional materials and pharmaceuticals.[1][2] Its rigid structure, coupled with its unique electronic properties, makes it an exceptional scaffold for creating novel materials with tailored characteristics.[1] Within the diverse family of quinoline derivatives, quinoline-3-sulfonyl chloride emerges as a particularly versatile building block. The presence of the highly reactive sulfonyl chloride group at the 3-position allows for straightforward functionalization, enabling the covalent linkage of the quinoline core to a wide array of molecular entities. This reactivity is the key to unlocking its potential in material science, facilitating the synthesis of advanced materials for applications ranging from optoelectronics to chemical sensing.
This technical guide provides an in-depth exploration of the applications of this compound in material science. We will delve into the synthetic methodologies, the rationale behind experimental choices, and detailed protocols for the preparation of functional materials. This document is intended for researchers, scientists, and professionals in drug development and material science who seek to leverage the unique properties of this powerful chemical intermediate.
Core Application I: Synthesis of Quinoline-3-Sulfonamide-Based Fluorescent Probes
The inherent fluorescence of the quinoline nucleus makes it an attractive fluorophore for the development of chemical sensors. By functionalizing this compound with specific recognition moieties, it is possible to create "turn-on" or "turn-off" fluorescent probes for the detection of various analytes. The sulfonamide linkage, formed by the reaction of the sulfonyl chloride with a primary or secondary amine, provides a stable and synthetically accessible covalent bond.
Causality Behind Experimental Design: The Chemistry of Sensing
The design of a quinoline-3-sulfonamide fluorescent probe is predicated on the modulation of the quinoline's fluorescence emission upon binding to a target analyte. This modulation can occur through several photophysical processes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). The choice of the amine-containing recognition unit is therefore critical. For instance, attaching a receptor with a high-energy non-bonding electron pair (like a nitrogen or sulfur atom) can lead to fluorescence quenching in the free probe via PET. Upon binding of a cation to the receptor, this electron transfer is inhibited, leading to a "turn-on" fluorescence response.
The reaction between this compound and an amine is a classic nucleophilic acyl substitution at sulfur. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent is also crucial; aprotic solvents like acetonitrile or dichloromethane are often preferred to avoid solvolysis of the reactive sulfonyl chloride.
Experimental Workflow: Synthesis of a Generic N-Aryl-Quinoline-3-Sulfonamide Fluorescent Probe
Caption: General workflow for the synthesis of N-Aryl-Quinoline-3-Sulfonamide.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)quinoline-3-sulfonamide
This protocol is adapted from established procedures for the synthesis of quinoline-sulfonamides and is expected to provide a high yield of the desired product.[3][4]
Materials:
-
This compound (1.0 mmol, 227.67 g/mol )
-
p-Anisidine (4-methoxyaniline) (1.2 mmol, 123.15 g/mol )
-
Triethylamine (1.5 mmol, 101.19 g/mol , d=0.726 g/mL)
-
Anhydrous acetonitrile (20 mL)
-
Deionized water
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol (for recrystallization)
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add anhydrous acetonitrile (20 mL) to dissolve the sulfonyl chloride.
-
To this solution, add p-anisidine (1.2 mmol) followed by the dropwise addition of triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of deionized water.
-
Extract the aqueous mixture with chloroform (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield N-(4-methoxyphenyl)quinoline-3-sulfonamide as a solid.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The photophysical properties, including absorption and emission spectra, quantum yield, and Stokes shift, should be determined to evaluate its potential as a fluorescent probe.[5]
| Parameter | Expected Value Range |
| Excitation Wavelength (λex) | 330 - 360 nm |
| Emission Wavelength (λem) | 400 - 480 nm |
| Quantum Yield (ΦF) | 0.1 - 0.6 |
| Stokes Shift | 70 - 120 nm |
Core Application II: Development of Quinoline-3-Sulfonamide Containing Materials for Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are widely used in organic light-emitting diodes (OLEDs) as electron-transporting and emissive materials.[1][6] The introduction of a sulfonamide group can modulate the electronic properties of the quinoline core, influencing the material's charge transport capabilities and luminescent properties. This compound provides a convenient entry point for incorporating the quinoline moiety into larger, more complex molecules or polymers designed for OLED applications.
Rationale for Material Design in OLEDs
The performance of an OLED is critically dependent on the balanced injection and transport of electrons and holes, as well as the efficient radiative recombination of excitons in the emissive layer. The sulfonamide group is electron-withdrawing, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the quinoline derivative. This can facilitate electron injection from the cathode and improve electron transport. Furthermore, by carefully selecting the amine component to be reacted with this compound, one can tune the HOMO (Highest Occupied Molecular Orbital) energy level and the overall electronic and photophysical properties of the resulting material. For instance, attaching hole-transporting moieties like triphenylamine or carbazole derivatives can lead to bipolar materials with balanced charge transport characteristics.
Synthetic Strategy: Building Blocks for Electroluminescent Materials
The synthesis of OLED materials based on this compound follows a similar synthetic logic to that of fluorescent probes. The key is the reaction with a carefully chosen amine that possesses desirable electronic or morphological properties.
Caption: Design and synthesis workflow for OLED materials from this compound.
Protocol: Synthesis of a Quinoline-3-Sulfonamide with a Hole-Transporting Moiety
This protocol outlines the synthesis of a model compound by reacting this compound with 4-aminotriphenylamine, a common hole-transporting unit.
Materials:
-
This compound (1.0 mmol)
-
4-Aminotriphenylamine (1.0 mmol, 259.34 g/mol )
-
Anhydrous pyridine (10 mL)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 mmol) and 4-aminotriphenylamine (1.0 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask.
-
Stir the mixture at room temperature for 12 hours.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline-3-sulfonamide derivative.
Expected Properties for OLED Application:
The resulting material would be expected to exhibit good thermal stability and possess both electron-transporting (from the quinoline-sulfonamide moiety) and hole-transporting (from the triphenylamine moiety) properties. Its electroluminescent properties would need to be characterized in a fabricated OLED device.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in material science. Its reactivity allows for the straightforward synthesis of a wide range of functional materials, including fluorescent probes and materials for optoelectronic devices like OLEDs. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in their own work. Future research will likely focus on the development of more complex and multifunctional materials derived from this compound, leading to advancements in areas such as theranostics, organic electronics, and smart materials.
References
-
Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023). Journal of Fluorescence. [Link]
-
Synthesis and practical use of novel fluorophores quinoline derivatives. (n.d.). Technical University of Lodz. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]
-
Application of quinoline derivatives in third-generation photovoltaics. (2021). Journal of Materials Science: Materials in Electronics. [Link]
-
Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications. (2004). ResearchGate. [Link]
-
Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. (2013). Cancer & Metabolism. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules. [Link]
-
Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. (2025). Scientific Reports. [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules. [Link]
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (2025). ResearchGate. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). Molecules. [Link]
-
Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.). ResearchGate. [Link]
- Preparation method of 3-methylquinoline-8-sulfonyl chloride. (n.d.).
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]
-
Main Physical features of the sulphonamides. (n.d.). ResearchGate. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. [Link]
-
4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (n.d.). MDPI. [Link]
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Quinoline-3-Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of quinoline-3-sulfonamides. Quinoline-3-sulfonyl chloride is a versatile building block for the generation of diverse sulfonamide libraries, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[1] The methodologies detailed herein leverage the efficiency and high-throughput capabilities of solid-phase synthesis, enabling the rapid generation of novel chemical entities for drug discovery and development. This guide will cover the rationale behind the selection of solid supports, detailed step-by-step protocols for amine loading, sulfonylation, and cleavage, as well as insights into reaction monitoring and potential side reactions.
Introduction: The Power of Quinoline Sulfonamides on a Solid Support
The quinoline moiety is a cornerstone in the development of therapeutics, exhibiting a broad spectrum of pharmacological properties including anticancer, antibacterial, and enzyme inhibition activities.[1][2] When coupled with the sulfonamide functional group, another well-established pharmacophore, the resulting quinoline sulfonamides represent a promising class of molecules for drug discovery.[1] Traditional solution-phase synthesis of compound libraries can be laborious and time-consuming. Solid-phase synthesis (SPS) offers a robust alternative, streamlining the purification process and facilitating the parallel synthesis of numerous analogs.[3]
This guide focuses on the use of this compound as a key reagent in the solid-phase synthesis of N-substituted quinoline-3-sulfonamides. We will explore the use of 2-chlorotrityl chloride (2-CTC) resin as the solid support, prized for its acid-labile nature which allows for mild cleavage conditions that preserve the integrity of the desired sulfonamide products.
Causality of Experimental Choices:
-
Why Solid-Phase Synthesis? SPS simplifies the purification of intermediates. Excess reagents and byproducts are removed by simple filtration and washing, a significant advantage over repeated extractions and chromatography in solution-phase synthesis. This makes it ideal for generating libraries of compounds for screening.
-
Why 2-Chlorotrityl Chloride (2-CTC) Resin? The trityl linker of this polystyrene-based resin is highly sensitive to acid.[2] This allows for the cleavage of the final product under very mild acidic conditions (e.g., dilute trifluoroacetic acid or acetic acid mixtures), which is crucial for preserving the sulfonamide bond and other acid-sensitive functional groups that may be present in the target molecules.[2][4][5]
-
Why this compound? This reagent provides a reactive sulfonyl chloride group attached to the quinoline scaffold, enabling the direct formation of sulfonamides through reaction with primary or secondary amines.[6]
The Synthetic Workflow: A Visual Guide
The overall strategy for the solid-phase synthesis of quinoline-3-sulfonamides is a three-stage process:
-
Loading: A diverse range of primary or secondary amines are anchored to the 2-CTC resin.
-
Coupling: The resin-bound amine is reacted with this compound to form the desired sulfonamide.
-
Cleavage: The final quinoline sulfonamide product is cleaved from the solid support.
Caption: General workflow for the solid-phase synthesis of quinoline-3-sulfonamides.
Detailed Experimental Protocols
Safety First: Quinoline and its derivatives can be harmful if swallowed or in contact with skin, and may cause cancer or genetic defects.[7] Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Stage 1: Loading of Amines onto 2-Chlorotrityl Chloride Resin
This protocol is designed for the immobilization of a primary or secondary amine onto the 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g substitution)
-
Primary or secondary amine of choice
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel (e.g., fritted syringe or specialized reactor)
-
Mechanical shaker or agitator
Protocol:
-
Resin Swelling: Place the 2-CTC resin (1.0 g, ~1.2 mmol) in the synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DCM.
-
Amine Solution Preparation: In a separate flask, dissolve the amine (2-4 equivalents relative to resin substitution, ~2.4-4.8 mmol) in anhydrous THF (10-12 mL).
-
Loading Reaction: Add the amine solution to the swollen resin. Add DIPEA (4 equivalents, ~4.8 mmol) to the slurry. Seal the vessel and shake the mixture at room temperature for 2-4 hours.
-
Capping Unreacted Sites: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 10 mL) to the resin and shake for 30 minutes. This step is crucial to prevent side reactions in the subsequent coupling step.
-
Washing: Drain the capping solution and wash the resin sequentially with:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Drying: Dry the amine-loaded resin under high vacuum to a constant weight. The loading efficiency can be estimated by the weight gain of the resin.
Stage 2: Coupling of this compound
This protocol describes the formation of the sulfonamide bond on the solid support.
Materials:
-
Amine-loaded 2-CTC resin
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or other non-nucleophilic base (e.g., DIPEA)
Protocol:
-
Resin Swelling: Swell the amine-loaded resin (1.0 g) in anhydrous DMF (10 mL) for 30-60 minutes in the synthesis vessel. Drain the DMF.
-
Coupling Solution Preparation: In a separate flask, dissolve this compound (2-3 equivalents relative to the initial resin loading) in anhydrous DMF (5-7 mL).
-
Coupling Reaction: Add the this compound solution to the swollen resin. Add TEA (3-4 equivalents) to the slurry. Seal the vessel and shake at room temperature for 12-24 hours.
-
Reaction Monitoring: To monitor the reaction progress, a small sample of the resin can be taken, washed, dried, and a test cleavage performed followed by LC-MS analysis of the supernatant. Alternatively, a colorimetric test for free amines (e.g., Kaiser test) can be used, although it may be less reliable for resin-bound secondary amines.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin-bound sulfonamide sequentially with:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Drying: Dry the resin under high vacuum.
Stage 3: Cleavage of Quinoline Sulfonamide from the Resin
This protocol details the release of the final product from the solid support.
Materials:
-
Resin-bound quinoline sulfonamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or Anisole (scavengers)
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Place the dry resin-bound sulfonamide in a synthesis vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/DCM (e.g., a 5-20% TFA solution). A common cocktail is 20% TFA in DCM. Add a scavenger such as TES or anisole (2-5% v/v) to trap the reactive trityl cation released during cleavage and prevent side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake at room temperature for 1-2 hours. The cleavage progress can be monitored by taking a small aliquot of the solution, neutralizing the TFA with a base (e.g., DIPEA), and analyzing by LC-MS.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrates under reduced pressure to remove the DCM and excess TFA.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude quinoline sulfonamide.
-
Purification: Collect the precipitate by filtration or centrifugation. The crude product can be further purified by recrystallization or preparative HPLC to achieve high purity.
Quantitative Data and Expected Outcomes
The following table provides representative data for the synthesis of a small library of quinoline-3-sulfonamides using the protocols described above. The yields are calculated based on the initial loading of the resin.
| Amine Moiety | Molecular Weight of Product | Theoretical Yield (mg) | Actual Yield (mg) | Purity (by HPLC) |
| Benzylamine | 312.36 | 375 | 285 | >95% |
| 4-Fluoroaniline | 330.34 | 396 | 301 | >95% |
| Piperidine | 304.38 | 365 | 267 | >92% |
| Morpholine | 306.35 | 368 | 272 | >95% |
Yields and purities are illustrative and may vary depending on the specific amine and reaction conditions.
Mechanistic Insights and Troubleshooting
Reaction Mechanism
The core of this synthesis is the nucleophilic attack of the resin-bound amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically facilitated by a non-nucleophilic base, such as TEA or DIPEA, which neutralizes the HCl byproduct.
Caption: Simplified mechanism of sulfonamide formation on the solid support.
Potential Side Reactions and Troubleshooting
-
Incomplete Loading: If the initial amine loading is low, the final product yield will be compromised. Ensure the use of anhydrous solvents and sufficient equivalents of the amine and base. The loading can be quantified by a weight gain calculation or by cleaving the amine from a small sample of resin and analyzing the supernatant.
-
Incomplete Coupling: The sulfonylation reaction may be sluggish with sterically hindered amines. In such cases, increasing the reaction time, temperature (e.g., to 40-50 °C), or using a more activating base may be beneficial. Always monitor the reaction to completion.
-
Premature Cleavage: The 2-CTC linker is sensitive to strong acids. Ensure that no acidic conditions are inadvertently introduced before the final cleavage step.
-
Side Reactions during Cleavage: The liberated trityl cation is a potent electrophile and can react with electron-rich moieties in the product. The use of scavengers like triethylsilane or anisole is highly recommended to mitigate this.
Conclusion
The solid-phase synthesis of quinoline-3-sulfonamides using this compound and 2-chlorotrityl chloride resin offers a highly efficient and versatile platform for the generation of diverse compound libraries. The protocols outlined in this guide provide a robust framework for researchers in medicinal chemistry and drug discovery to accelerate their research and explore the vast chemical space of this important class of molecules. By understanding the underlying principles and paying close attention to the experimental details, high yields and purities of the target compounds can be reliably achieved.
References
-
Aapptec. (n.d.). Attachment of Amines to 2-Chlorotrityl Chloride Resin. Aapptec Peptides. Retrieved from [Link]
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4). Retrieved from [Link]
-
Doyle, A. G., & Jacobsen, E. N. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9184–9188. Retrieved from [Link]
-
Barlos, K., & Gatos, D. (1999). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 40(48), 8035-8038. Retrieved from [Link]
-
Khan, I., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Medicinal Chemistry. Retrieved from [Link]
-
Abdel-Gawad, N. M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 22(20), 11119. Retrieved from [Link]
-
Aapptec. (n.d.). Cleave Protected Peptides from 2-Chloro-Trityl Resin. Aapptec Peptides. Retrieved from [Link]
-
Svanström, A., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2020(15), 2263-2273. Retrieved from [Link]
-
PENTA. (2023). Safety Data Sheet: Quinoline. Retrieved from [Link]
-
Albericio, F., et al. (2018). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 20(2), 315-320. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Quinoline-3-Sulfonyl Chloride
Welcome to the comprehensive technical support guide for the synthesis and optimization of quinoline-3-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. This compound is a valuable building block in the development of novel pharmaceuticals and other functional molecules. However, its synthesis can present several challenges, from regioselectivity in the initial substitution to the handling of reactive intermediates.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve optimal results in your laboratory.
I. Understanding the Synthetic Challenge: The Regioselectivity of Quinoline Substitution
A common initial thought for the synthesis of this compound is the direct sulfonation of quinoline. However, electrophilic substitution on the quinoline ring is highly regioselective, and direct sulfonation does not typically yield the desired 3-isomer in significant amounts. Under forcing conditions with fuming sulfuric acid, sulfonation occurs preferentially at the 5- and 8-positions of the benzene ring portion of the molecule.[1] This is due to the deactivating effect of the nitrogen atom on the pyridine ring, making the benzene ring more susceptible to electrophilic attack.
Therefore, a more strategic, multi-step approach is required to achieve the desired 3-substituted product. The most reliable and commonly employed strategy involves the construction of the quinoline ring with a precursor functional group at the 3-position, which can then be converted to the sulfonyl chloride. A robust method proceeds via 3-aminoquinoline, which can be transformed into the target molecule using a Sandmeyer-type reaction.
II. Recommended Synthetic Pathway: A Multi-Step Approach
The recommended synthetic pathway involves three key stages, each with its own set of challenges and optimization parameters.
Caption: Overall synthetic workflow for this compound.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Step 1: Synthesis of 3-Nitroquinoline
Q1: My Skraup/Doebner-von Miller reaction to synthesize the quinoline core is giving low yields and a lot of tar. What can I do?
A1: This is a very common issue with these classic quinoline syntheses, which are often highly exothermic.
-
Causality: The strong acid and oxidizing conditions can lead to uncontrolled polymerization and degradation of the starting materials and intermediates.
-
Troubleshooting:
-
Slow Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling in an ice bath to manage the exotherm.
-
Use of a Moderator: For the Skraup synthesis, adding a moderator like ferrous sulfate can help to control the reaction's vigor.[1]
-
Temperature Control: Maintain a consistent and not excessively high temperature throughout the reaction.
-
Purification: Expect a tarry crude product. Purification is often achieved by steam distillation or column chromatography on silica gel.
-
Q2: How can I selectively synthesize a 3-substituted quinoline precursor?
A2: Achieving 3-substitution requires careful selection of your starting materials for the quinoline-forming reaction.
-
Causality: The final substitution pattern on the quinoline ring is determined by the structure of the aniline and the α,β-unsaturated carbonyl compound (or its precursors) used in the cyclization.
-
Recommended Approach (Doebner-von Miller): To introduce a substituent at the 3-position, you can use a β-substituted α,β-unsaturated aldehyde or ketone. For example, reacting an aniline with an α-substituted acrolein derivative can lead to a 3-substituted quinoline.
A more direct, though potentially more complex, route to 3-nitroquinolines involves a copper-catalyzed [4+2] cycloaddition between anthranils and nitro-styrenes under mild conditions.[2]
Step 2: Reduction of 3-Nitroquinoline to 3-Aminoquinoline
Q3: My reduction of 3-nitroquinoline is incomplete. How can I improve the conversion?
A3: Incomplete reduction is often a matter of reaction time, temperature, or the quality of the reducing agent.
-
Causality: The nitro group requires a sufficient amount of reducing agent and adequate conditions to be fully converted to the amine.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent, such as stannous chloride (SnCl₂). A common ratio is 3-5 equivalents.
-
Reaction Time and Temperature: Monitor the reaction by TLC. If it is sluggish, you can gently heat the reaction mixture (e.g., to 40-50 °C) or extend the reaction time.
-
Activation of Reducing Agent: Ensure the reducing agent is of good quality.
-
Q4: The purification of 3-aminoquinoline is difficult, and the product is colored. What is the best way to purify it?
A4: 3-Aminoquinoline can be prone to air oxidation, leading to colored impurities.
-
Causality: Aromatic amines are often susceptible to oxidation, which can produce highly colored polymeric byproducts.
-
Troubleshooting:
-
Work-up: After the reduction, it is crucial to neutralize the acidic reaction mixture carefully with a base (e.g., NaOH or NaHCO₃ solution) to a basic pH to liberate the free amine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Decolorization: If the organic extract is colored, you can treat it with activated carbon (Norit) and a small amount of a reducing agent like sodium hydrosulfite before filtration.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene/ligroin or toluene) or by column chromatography on silica gel.[1]
-
Step 3: Diazotization and Sandmeyer Reaction
Q5: My diazotization reaction is not working, or I am getting a lot of side products.
A5: The formation of the diazonium salt is a critical and sensitive step.
-
Causality: Diazonium salts are generally unstable and can decompose if not prepared and used at low temperatures.[3] The reaction requires a strong acid and a source of nitrous acid (generated in situ from sodium nitrite).
-
Troubleshooting:
-
Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C using an ice-salt bath. Higher temperatures will lead to decomposition of the diazonium salt, often resulting in the formation of 3-hydroxyquinoline.
-
Acid Concentration: Use a sufficient concentration of a strong acid like HCl to ensure the amine is fully protonated and to generate nitrous acid from sodium nitrite.
-
Slow Addition of NaNO₂: Add the sodium nitrite solution dropwise and slowly to the solution of 3-aminoquinoline in acid. This prevents a buildup of nitrous acid and helps to control the temperature.
-
Q6: The Sandmeyer reaction to form the sulfonyl chloride has a low yield. What are the key parameters to optimize?
A6: The success of the Sandmeyer reaction for sulfonylation depends on the effective reaction of the diazonium salt with a source of sulfur dioxide in the presence of a copper catalyst.
-
Causality: The diazonium salt needs to be converted to an aryl radical, which then reacts with SO₂ to form a sulfonyl radical. This is then trapped by chlorine to give the sulfonyl chloride. Inefficient catalysis or premature decomposition of the diazonium salt will lead to low yields.
-
Troubleshooting:
-
SO₂ Source: A saturated solution of SO₂ in a suitable solvent (like acetic acid) is typically used. Alternatively, sulfur dioxide can be bubbled through the reaction mixture.
-
Copper Catalyst: Copper(I) chloride (CuCl) is the standard catalyst for this transformation.[4] Ensure the catalyst is of good quality and used in an appropriate amount (catalytic to stoichiometric amounts can be used).
-
Order of Addition: It is often best to add the cold diazonium salt solution to the mixture containing the SO₂ and copper catalyst.
-
Managing Side Reactions: Common side reactions include the formation of 3-chloroquinoline. Optimizing the concentration of SO₂ and the reaction temperature can help to minimize this.
-
Q7: I have heard that diazonium salts can be explosive. What are the safety precautions?
A7: Yes, diazonium salts, especially when isolated in a dry state, can be explosive and should be handled with extreme care.[5]
-
Safety Precautions:
-
Never Isolate the Diazonium Salt: Prepare and use the diazonium salt in solution without attempting to isolate it.
-
Maintain Low Temperatures: As mentioned, keep the reaction at 0-5 °C at all times.
-
Use a Blast Shield: Conduct the reaction behind a blast shield, especially when working on a larger scale.
-
Avoid Friction and Shock: Do not scrape or apply mechanical shock to any potentially dried diazonium salt residues.
-
IV. Detailed Experimental Protocols
The following protocols provide a starting point for your experiments. Optimization may be necessary based on your specific substrate and laboratory conditions.
Protocol 1: Reduction of 3-Nitroquinoline to 3-Aminoquinoline
Caption: Workflow for the reduction of 3-nitroquinoline.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 3-nitroquinoline (1 equivalent) in ethanol or glacial acetic acid.
-
In a separate beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid.
-
Add the SnCl₂ solution to the solution of 3-nitroquinoline.
-
Heat the reaction mixture to 50-70 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Slowly add a concentrated solution of sodium hydroxide until the tin salts redissolve and the solution is strongly basic (pH > 10).
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-aminoquinoline can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
Caption: Workflow for the Sandmeyer synthesis of this compound.
Step-by-Step Methodology:
Part A: Diazotization of 3-Aminoquinoline
-
In a beaker, dissolve 3-aminoquinoline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold 3-aminoquinoline solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C. This solution should be used immediately in the next step.
Part B: Sandmeyer Reaction
-
In a separate, larger flask equipped with a stirrer, prepare a solution of sulfur dioxide in glacial acetic acid until saturation.
-
Add copper(I) chloride (CuCl, 0.1-0.2 equivalents) to this solution and cool it to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the SO₂/CuCl solution with efficient stirring. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue stirring at low temperature for about 30 minutes, then allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of ice-water.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid.
-
Dry the solid under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as toluene or a mixture of hexanes and ethyl acetate.
V. Data Summary and Characterization
The following tables provide a summary of typical reaction conditions and expected analytical data for the characterization of the final product.
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents premature decomposition of the unstable diazonium salt.[3] |
| Sandmeyer Catalyst | Copper(I) Chloride (CuCl) | Catalyzes the conversion of the diazonium salt to an aryl radical.[4] |
| SO₂ Source | Saturated solution in acetic acid | Provides the sulfonyl moiety for the reaction. |
| Work-up Quench | Ice-water | Precipitates the less soluble sulfonyl chloride and hydrolyzes any remaining reactive intermediates. |
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.5-9.5 ppm. The protons adjacent to the sulfonyl chloride group will be significantly downfield. |
| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. The carbon attached to the sulfonyl chloride group will be deshielded. |
| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound, with a characteristic M+2 peak due to the ³⁷Cl isotope. |
VI. Safety Considerations
The synthesis of this compound involves the use of several hazardous reagents. It is imperative that all work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Chlorinating Agents (e.g., Thionyl Chloride, Chlorosulfonic Acid): These reagents are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂). Always handle them with extreme care, under anhydrous conditions, and wear acid-resistant gloves and eye protection.
-
Diazonium Salts: As previously mentioned, these intermediates can be explosive when dry. They should only be prepared in solution at low temperatures and used immediately.
-
Strong Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are corrosive and should be handled with appropriate care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
VII. References
-
Synthesis of 3‐nitro‐quinolines previous reports along with present study. (n.d.). ResearchGate.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (n.d.). National Institutes of Health.
-
Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. (n.d.). ACS Publications.
-
3-aminopyridine. (n.d.). Organic Syntheses.
-
Diazotisation. (n.d.). Organic Chemistry Portal.
-
3-Aminoquinoline 98 580-17-6. (n.d.). Sigma-Aldrich.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
-
3-Aminoquinoline | C9H8N2 | CID 11375. (n.d.). PubChem.
-
Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (n.d.). MDPI.
-
Sandmeyer reaction. (n.d.). Wikipedia.
Sources
Technical Support Center: Quinoline-3-Sulfonyl Chloride Reactions
Welcome to the technical support center for quinoline-3-sulfonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of using this versatile reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This compound is a powerful building block for creating sulfonamide derivatives, which are crucial scaffolds in medicinal chemistry.[1] However, its reactivity requires careful handling and a nuanced understanding of reaction parameters to achieve high yields and purity.
This resource is structured into a dynamic Troubleshooting Guide and a comprehensive FAQ section to directly address the practical issues encountered in the lab.
Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a causal explanation and a step-by-step resolution.
Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
This is the most common issue and can stem from several sources, primarily related to reagent quality, reaction conditions, or the nature of your amine.
Potential Cause 1: Degradation of this compound The sulfonyl chloride functional group is highly electrophilic and susceptible to hydrolysis. If the reagent has been improperly stored or exposed to atmospheric moisture, it will convert to the unreactive quinoline-3-sulfonic acid.
-
Self-Validation Protocol: Before starting your main reaction, perform a quick quality check. Dissolve a small amount of the sulfonyl chloride in an anhydrous solvent (like CDCl₃) and acquire a quick ¹H NMR. The presence of broad peaks or a significant deviation from the expected sharp aromatic signals can indicate hydrolysis.
-
Solution:
-
Always use freshly opened or properly stored (in a desiccator, under inert gas) this compound.
-
Ensure all glassware is oven- or flame-dried before use.
-
Use anhydrous solvents. Solvents from a solvent purification system (SPS) are ideal. If using bottled anhydrous solvents, use a fresh bottle and transfer via a syringe under an inert atmosphere (Nitrogen or Argon).
-
Potential Cause 2: Insufficiently Nucleophilic Amine The reactivity of amines varies significantly. Electron-deficient aromatic amines (e.g., nitroanilines) or sterically hindered amines (e.g., diisopropylamine) are poor nucleophiles and may react sluggishly or not at all under standard conditions.[2][3]
-
Causality: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom. Electron-withdrawing groups on the amine reduce the electron density on the nitrogen, decreasing its nucleophilicity. Large, bulky groups around the nitrogen create steric hindrance, physically blocking this attack.
-
Solutions & Optimization:
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) to provide the necessary activation energy. Monitor by TLC to avoid decomposition. A typical reaction may run for 12-16 hours at an elevated temperature.[4]
-
Use a Stronger, Non-Nucleophilic Base: If using a tertiary amine base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to more effectively deprotonate the amine hydrochloride salt formed in situ, increasing the concentration of the free, reactive amine.
-
Catalysis: For particularly challenging, less nucleophilic anilines, the addition of a Lewis acid catalyst, such as InCl₃, has been shown to facilitate the reaction and improve yields.[5]
-
Potential Cause 3: Inappropriate Solvent or Base The choice of solvent and base is critical for reaction success.
-
Solvent Polarity: Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF) are standard.[4] Protic solvents like alcohols or water will react with the sulfonyl chloride and must be avoided.
-
Base Selection: A base is required to neutralize the HCl generated during the reaction. Pyridine or triethylamine (TEA) are common choices. At least one equivalent of the base is necessary. Using excess amine (2-4 equivalents) can also serve this purpose, driving the reaction forward.[6]
Q2: My TLC/LC-MS shows multiple spots. What are the likely side products?
The appearance of multiple spots indicates either incomplete reaction or the formation of impurities.
Side Product 1: Quinoline-3-Sulfonic Acid
-
Identification: This is the product of hydrolysis. It is highly polar and will typically appear as a spot at the baseline of your TLC plate in standard solvent systems (e.g., Hexane/Ethyl Acetate). In LC-MS, it will have a mass corresponding to (M-Cl+OH) of the starting sulfonyl chloride.
-
Cause: Presence of water in the reaction.
-
Prevention: Strictly adhere to anhydrous conditions as described in Q1.
Side Product 2: Di-sulfonated Primary Amine (R-N(SO₂-Quinoline)₂)
-
Identification: This occurs only when using a primary amine (R-NH₂). The initially formed sulfonamide (R-NH-SO₂Q) still has an acidic N-H proton.[7] In the presence of a strong base and excess sulfonyl chloride, this proton can be removed, leading to a second sulfonylation. This byproduct will be significantly less polar than the desired monosulfonamide and have a much higher mass in the LC-MS.
-
Cause: Using more than 1.0-1.1 equivalents of this compound relative to the primary amine.
-
Prevention:
-
Carefully control stoichiometry. Use the amine as the limiting reagent or use a slight excess of the amine (1.1-1.2 equivalents).
-
Add the sulfonyl chloride slowly (dropwise as a solution) to the solution of the amine and base at 0 °C to control the reaction rate and minimize side reactions.
-
Troubleshooting Workflow for Low Yield / Multiple Products
Caption: Troubleshooting Decision Tree for this compound Reactions.
Q3: I'm having trouble with the work-up. How do I effectively remove triethylamine hydrochloride (TEA·HCl) and avoid emulsions?
Work-up is a critical step that can significantly impact your final yield and purity.
Problem 1: Removing TEA·HCl Salt Triethylamine hydrochloride is the salt formed between your base and the HCl byproduct. It can be soluble in some organic solvents (like DCM) but is often a sticky solid that complicates purification.
-
Method 1: Aqueous Wash (Standard) TEA·HCl is highly soluble in water.[8]
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Transfer the mixture to a separatory funnel and wash with water or 1N HCl. The salt will partition into the aqueous layer.
-
Follow with a wash of saturated sodium bicarbonate solution (to remove any remaining acid) and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.
-
-
Method 2: Filtration (for Water-Sensitive Products) If your product is sensitive to water, an aqueous work-up must be avoided.[8]
-
Choose a reaction solvent in which TEA·HCl is insoluble, such as diethyl ether or THF. The salt will precipitate as the reaction proceeds and can be removed by filtration at the end of the reaction.
-
If the reaction must be done in a solvent like DCM where the salt is soluble, first remove the DCM under reduced pressure.
-
Add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether). This is called trituration. The salt will crash out as a solid.
-
Filter the mixture, washing the solid with a small amount of the new solvent. The desired product will be in the filtrate.
-
Problem 2: Emulsion Formation During Extraction An emulsion is a stable mixture of organic and aqueous layers that will not separate. This often happens when residual DMF or polar products are present.
-
Solutions:
-
Add Brine: Add a significant volume of saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[9]
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can often break the fine droplets.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method.
-
Experimental Protocols
General Protocol for Synthesis of N-Substituted Quinoline-3-Sulfonamides
This protocol is a general starting point and should be optimized based on the specific amine used.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and an anhydrous aprotic solvent (5-10 mL, e.g., DCM or MeCN) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.5 mmol, 1.5 eq) or pyridine (2.0 mmol, 2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.05 mmol, 1.05 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[10] If the reaction is sluggish, consider gentle heating (40-60 °C).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Dilute with Ethyl Acetate (30 mL) and transfer to a separatory funnel.
-
Wash sequentially with 1N HCl (2 x 15 mL), water (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of Hexane/Ethyl Acetate) or by recrystallization from a suitable solvent like ethanol or methanol.[4]
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM, MeCN, THF, or DMF | Aprotic to prevent hydrolysis of the sulfonyl chloride. |
| Base | Triethylamine (TEA) or Pyridine | Neutralizes the HCl byproduct. Must be non-nucleophilic. |
| Stoichiometry | ~1.05 eq. Sulfonyl Chloride to 1.0 eq. Amine | Minimizes di-sulfonylation of primary amines. |
| Temperature | 0 °C to Room Temp (or 40-60 °C) | Initial cooling controls exotherm; heating may be needed for unreactive amines. |
| Reaction Time | 12 - 24 hours | Sulfonamide formation can be slow, especially with less reactive amines.[4] |
Frequently Asked Questions (FAQs)
Q: How should I store and handle this compound? A: Store it in a tightly sealed container, preferably under an inert gas, in a cool, dry place away from moisture. A laboratory desiccator is ideal. Handle it in a fume hood, wearing appropriate PPE (gloves, safety glasses, lab coat), as sulfonyl chlorides are corrosive and lachrymatory (irritating to the eyes and respiratory tract).[11]
Q: My product is a primary sulfonamide. How can I confirm its structure by ¹H NMR? A: Primary quinoline-3-sulfonamides will have a characteristic -SO₂NH- proton. This proton is acidic and its signal can be broad. It typically appears downfield, often in the range of δ 8.5-11.5 ppm.[12][13] The aromatic protons of the quinoline ring will be visible in the δ 7.5-9.5 ppm region.
Q: How do I safely quench and dispose of leftover this compound? A: Unreacted sulfonyl chloride must be quenched before disposal.
-
Quenching: In a fume hood, slowly and carefully add the leftover reagent or reaction mixture to a stirred, cold (ice bath) solution of a weak base, like aqueous sodium bicarbonate. Be prepared for gas evolution (HCl and CO₂). Alternatively, for a less vigorous quench, add it to a solution of isopropanol first, then slowly add water.[14]
-
Disposal: After quenching and neutralization, the resulting aqueous solution should be disposed of in the appropriate aqueous hazardous waste container, following your institution's safety guidelines.[15] Do not pour directly down the drain. For spills, cover with an inert absorbent material like sand or soda ash, collect in a sealed container, and dispose of as hazardous waste. Never use water to clean up a large spill of a sulfonyl chloride. [11]
Q: Can I use a secondary amine for this reaction? A: Yes, secondary amines react to form N,N-disubstituted sulfonamides. However, they are generally less nucleophilic than primary amines, so the reaction may be slower and require heating to go to completion.[2][16] Tertiary amines will not react to form sulfonamides as they lack an N-H bond.
Reaction Mechanism Overview
Caption: General Mechanism for Sulfonamide Formation.
References
- Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett, 2007(15), 2442-2444.
- Guchhait, S. K., & Madaan, C. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- Asif, M. (2022). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 12(45), 29473-29486.
- Roberts, J. D., & Caserio, M. C. (2021). Amines as Nucleophiles. Chemistry LibreTexts.
- Saya's World of Chemistry. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID [Video]. YouTube.
- Das, S., & Punniyamurthy, T. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(50), 31398-31416.
- King, J. F., & Lee, T. W. S. (2006). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 84(8), 1087-1096.
- Patel, H. H., et al. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry, 87(22), 15038–15049.
- Dubey, I. (2014, November 27). How do I get rid of triethyl amine in a reaction?
- da Silva, A. C., et al. (2020). ¹H NMR spectrum for compound 4 (500 MHz, CDCl₃), highlighting the...
- Liu, L., & Zhu, T. (2018). Emulsification liquid–liquid microextraction based on deep eutectic solvents: an extraction method for the determination of sulfonamides in water samples. Analytical Methods, 10(42), 5132-5139.
- Wang, X., et al. (2018). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 23(7), 1735.
- Khan, I., et al. (2023). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports, 13(1), 18836.
- Zhang, L., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e357-e374.
- Fisher Scientific. (2008, February 21).
- Thurman, E. M., & Hostetler, K. A. (2006). Trace analysis of trimethoprim and sulfonamide, macrolide, quinolone, and tetracycline antibiotics in chlorinated drinking water using liquid chromatography electrospray tandem mass spectrometry. U.S.
- BenchChem. (2025). Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl)
- Liu, L., & Zhu, T. (2018). Emulsification liquid-liquid microextraction based on deep eutectic solvents: An extraction method for the determination of sulfonamides in water samples.
- Macmillan Group. (2023, September 28).
- Kamal, M. S., et al. (2023). Sulfonamide Derivatives as Novel Surfactant/Alkaline Flooding Processes for Improving Oil Recovery. Gels, 9(7), 548.
- Sigma-Aldrich. (2024, September 7).
- Gzella, A., et al. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- Ilies, M., et al. (2022). 15.4.5 Quinolinones and Related Systems (Update 2022).
- CN101293840A. (2008). Process for recovering triethylamine from aqueous solution of triethylamine hydrochloride.
- Reddit user u/curdled. (2015).
- Huan, T. T. (2021, November 15). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
- BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA - Cardiff University.
- S D Fine-Chem Limited. (n.d.).
- Wang, X., et al. (2018). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI.
- ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?
- The Organic Chemistry Tutor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
- Noël Research Group. (2019, March 28). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. University of Amsterdam.
- The Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube.
- TSI Journals. (n.d.).
- Merck Millipore. (n.d.). Safety Data Sheet - Toluene-α-sulphonyl chloride.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Noël, T., et al. (2022, August 25). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides.
- Reddit user u/ezaroo1. (2017). Removing thionyl chloride. r/chemistry.
- KGROUP. (2006, October 27). Quenching Reactive Substances.
Sources
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- 2. cbijournal.com [cbijournal.com]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. nj.gov [nj.gov]
- 12. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
Purification techniques for quinoline-3-sulfonyl chloride derivatives
Topic: Purification & Handling of Quinoline-3-Sulfonyl Chlorides
Status: Active Support Level: Tier 3 (Senior Research Application)
Introduction: The "Ticking Clock" Reagent
Welcome to the technical guide for handling Quinoline-3-sulfonyl chlorides. As a Senior Application Scientist, I often see these reagents fail not due to poor synthesis, but due to improper isolation .
The Core Challenge: Quinoline-3-sulfonyl chlorides are "Janus" molecules. They possess:
-
A highly electrophilic sulfonyl chloride group (
): Prone to rapid hydrolysis to sulfonic acid ( ). -
A basic quinoline nitrogen: This creates unique solubility challenges (pH-dependent speciation) and potential for self-catalyzed decomposition.
This guide prioritizes crystallization over chromatography and emphasizes moisture exclusion above all else.
Module 1: The "Emergency" Room (Isolation & Workup)
Most yield is lost here. If your crude is a sticky gum or water-soluble solid, you have likely hydrolyzed your product.
The Critical Protocol: Cold, Fast, and Dry
Unlike standard organic workups, you cannot let this sit in the separator funnel.
Step-by-Step Isolation:
-
Quench Temperature: Cool the reaction mixture to 0–5°C .
-
The Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Why? DCM is preferred because water floats on top, minimizing contact time with the heavier organic layer during drainage.
-
-
The Wash (Buffer is Key):
-
Do NOT use pure water.
-
Use cold saturated NaHCO₃ or brine .
-
Reasoning: The quinoline nitrogen can protonate under acidic conditions (forming a water-soluble salt). The sulfonyl chloride hydrolyzes under basic conditions.[1] A neutral-to-slightly-basic buffer (pH 7-8) keeps the quinoline neutral (organic soluble) while minimizing hydrolysis rates.
-
-
Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate) immediately.
-
Expert Tip: Do not use
if you are in a rush; MgSO₄ is faster and has a higher water capacity.
-
-
Evaporation: Rotary evaporate at <35°C . High heat accelerates thermal decomposition (
extrusion).
Module 2: Purification Protocols
Method A: Recrystallization (The Gold Standard)
Chromatography is hostile to sulfonyl chlorides. Crystallization is scalable and protects the functional group.
Solvent Systems Table:
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Toluene / Hexane | 1:2 to 1:5 | High | Best for removing non-polar impurities. Dissolve in warm toluene (max 45°C), add hexane until turbid. |
| DCM / Hexane | 1:3 | Medium | Good for very soluble derivatives. Requires slow evaporation or cooling to -20°C. |
| Chloroform / CCl₄ | 1:1 | Specific | Historic method for high-purity needs; avoids nucleophilic solvents entirely. |
| Avoid: | N/A | Critical | Alcohols (MeOH, EtOH) form sulfonate esters. Water forms sulfonic acid. |
Method B: Flash Chromatography (The "Last Resort")
If you must run a column (e.g., to separate regioisomers), you must neutralize the silica. Standard silica is acidic (pH 4-5) and will degrade your product on the column.
Buffered Silica Protocol:
-
Pre-treat Silica: Slurry silica in Hexane containing 1% Triethylamine (Et₃N) .
-
Eluent: Use Hexane/EtOAc gradients.
-
Speed: Run a "Flash" column literally—high flow rate. Complete elution in <15 minutes.
-
Load: Dry load on Celite or inject as a concentrated DCM solution. Never load in DMF or DMSO (impossible to remove without heat/water).
Module 3: Visualizing the Workflow
Workflow 1: The Isolation Decision Matrix
This diagram illustrates the critical decision points to prevent hydrolysis.
Caption: Figure 1.[2] Isolation workflow emphasizing pH control to ensure the quinoline derivative remains in the organic phase.
Module 4: Troubleshooting & FAQs
Q1: My product turned into a purple/black tar during drying. What happened?
-
Diagnosis: Decomposition of quinoline impurities.[3] Quinoline derivatives are prone to oxidative polymerization (similar to aniline oxidation).
-
Solution: Your crude likely contained unreacted starting material.
-
Fix: Treat the organic layer with Activated Charcoal before drying with MgSO₄. Filter through Celite. This removes the color bodies that catalyze degradation.
-
Q2: The NMR shows a broad singlet at 10-11 ppm and the integration is off.
-
Diagnosis: You have the Sulfonic Acid (
), not the chloride. Hydrolysis occurred.[4][5] -
Solution: Check your
quality.-
Test: Run a TLC.[6][7][8] The Sulfonyl Chloride is non-polar (moves in 30% EtOAc/Hex). The Acid stays at the baseline.
-
Recovery: You cannot easily revert the acid to the chloride. You must restart the synthesis, typically utilizing thionyl chloride (
) with catalytic DMF if converting the acid, or optimizing the initial chlorosulfonation.
-
Q3: Can I store the purified chloride?
-
Recommendation: Store under Argon/Nitrogen in a freezer (-20°C).
-
Shelf-life: 1-2 weeks maximum for high purity. If storing longer, convert it to a stable intermediate (e.g., a sulfonamide or sulfonate ester) immediately.
References
-
Review of Sulfonyl Chloride Synthesis & Stability
-
Chromatographic Stability Data
- Title: Stability of Heteroarom
- Source:ResearchG
- Context: Discusses the decomposition of heterocyclic sulfonyl chlorides on silica and recommends filtration or crystalliz
-
URL:[Link]
-
Quinoline-Specific Synthesis & Handling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same - Google Patents [patents.google.com]
- 9. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Quinoline-3-Sulfonyl Chloride Reactions
A Senior Application Scientist's Guide to Preventing Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-3-sulfonyl chloride. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to mitigate the primary challenge encountered during its use: hydrolysis. As a highly reactive reagent, this compound is an invaluable building block in medicinal chemistry, particularly for the synthesis of novel sulfonamides.[1][2] However, its reactivity also makes it susceptible to degradation by water, which can significantly impact reaction yields and purity. This guide will equip you with the knowledge to anticipate, diagnose, and prevent hydrolysis-related issues in your experiments.
Understanding the Core Problem: The Hydrolysis of this compound
This compound, like its pyridine-based analogue, is exceptionally unstable in the presence of water.[3] This reactivity stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which is readily attacked by nucleophiles, including water. The hydrolysis reaction proceeds via a nucleophilic acyl substitution-type mechanism, yielding the corresponding quinoline-3-sulfonic acid and hydrochloric acid as byproducts. The presence of these acidic byproducts can further complicate the reaction environment.
Visualizing the Hydrolysis Mechanism
To effectively prevent a problem, one must first understand it at a molecular level. The following diagram illustrates the nucleophilic attack of water on the sulfonyl chloride group, leading to its decomposition.
Caption: Mechanism of this compound Hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with this compound in a practical, question-and-answer format.
Q1: My reaction yield is consistently low, and I suspect hydrolysis. How can I confirm this?
A1: Low yields are a primary indicator of sulfonyl chloride degradation. To confirm hydrolysis, you can use the following analytical techniques:
-
Thin Layer Chromatography (TLC): The resulting sulfonic acid is significantly more polar than the sulfonyl chloride. You will observe a new spot at a much lower Rf value (closer to the baseline) corresponding to the sulfonic acid.
-
¹H NMR Spectroscopy: The proton signals of the quinoline ring will shift upon conversion of the sulfonyl chloride to the sulfonic acid. Monitor for the appearance of a new set of quinoline peaks corresponding to the hydrolyzed product.
-
Mass Spectrometry (MS): During MS analysis of your crude reaction mixture, you may observe a peak corresponding to the molecular weight of quinoline-3-sulfonic acid.[4]
Q2: What are the most critical preventative measures to avoid hydrolysis during the reaction setup?
A2: Proactive prevention is key. The following steps are crucial:
-
Strictly Anhydrous Conditions: This is the most critical factor.
-
Glassware: Oven-dry all glassware overnight at >100 °C and cool under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.
-
Solvents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Solvents like dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) should have a water content of <50 ppm.[5][6]
-
Reagents: Ensure all other reagents, especially amines, are anhydrous. Liquid amines can be dried over KOH or CaH₂ followed by distillation. Solid reagents should be dried under high vacuum.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[7]
-
-
Optimized Reaction Temperature:
-
Lowering the reaction temperature significantly reduces the rate of hydrolysis.[5] Start your reaction at 0 °C (ice bath) and allow it to slowly warm to room temperature only if necessary for the desired reaction to proceed. For highly sensitive substrates, maintaining the reaction at 0 °C or even lower temperatures (e.g., -20 °C) may be required.[5][8]
-
Q3: How does the choice of base impact the stability of this compound?
A3: The choice of base is critical. In sulfonamide synthesis, a base is required to neutralize the HCl generated.
-
Recommended Bases: Use a non-nucleophilic, organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases will scavenge the HCl without directly reacting with the sulfonyl chloride.[9][10]
-
Bases to Avoid: Avoid aqueous inorganic bases like NaOH or K₂CO₃ during the reaction itself, as the presence of water will lead to rapid hydrolysis.[11] Pyridine can be used as both a base and a solvent, but it must be rigorously dried.
Q4: My reaction seems to have worked, but I'm losing my product during the workup. What's going wrong?
A4: The aqueous workup is a common stage for hydrolysis of any unreacted sulfonyl chloride.
-
Rapid and Cold Quenching: Quench the reaction by adding the reaction mixture to a cold (0 °C) aqueous solution (e.g., dilute HCl or saturated sodium bicarbonate). Do not add water directly to the reaction mixture if there is a significant amount of unreacted sulfonyl chloride.[12]
-
Phase Separation and Drying: Promptly separate the organic layer after extraction. Wash the organic layer with brine to remove residual water, and then dry it thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Alternative Workup - Nucleophilic Quench: Before the aqueous workup, consider adding a small amount of a simple, volatile amine (like a few drops of triethylamine) or an alcohol (like methanol) to the reaction mixture. This will convert the remaining reactive sulfonyl chloride into a more stable sulfonamide or sulfonate ester, which can then be more easily separated during purification.[12]
Troubleshooting Guide: A Summary Table
| Symptom | Potential Cause | Recommended Solution |
| Low or no product yield | Hydrolysis of starting material | Ensure strictly anhydrous conditions (solvents, reagents, glassware). Run the reaction under an inert atmosphere.[7] |
| Multiple spots on TLC, including one at the baseline | Formation of polar sulfonic acid byproduct | Use a less polar solvent system for TLC to better resolve spots. Confirm identity via MS. |
| Reaction stalls or is incomplete | Insufficient temperature or reactivity | After confirming anhydrous conditions, consider allowing the reaction to warm to room temperature or gently heat if necessary. |
| Product loss during aqueous workup | Hydrolysis of unreacted sulfonyl chloride | Perform a rapid quench into a cold aqueous solution. Consider a pre-quench with a nucleophile like methanol or ammonia before adding water.[12] |
| Inconsistent results between batches | Variable atmospheric moisture | Always use an inert atmosphere. Store this compound in a desiccator. |
Experimental Protocols: Best Practices in Action
Adherence to a robust, validated protocol is paramount for success. The following section provides a detailed, step-by-step methodology for a typical sulfonamide synthesis using this compound, incorporating best practices to prevent hydrolysis.
Protocol: General Procedure for the Synthesis of N-Substituted Quinoline-3-sulfonamides
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Glassware and Reagents:
-
Dry a round-bottom flask, magnetic stir bar, and septa in an oven at 120 °C overnight.
-
Assemble the flask while hot under a positive pressure of nitrogen or argon and allow it to cool.
-
Use anhydrous solvents and ensure your amine nucleophile is dry.
-
-
Reaction Setup:
-
To the cooled flask, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of this compound:
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM in a separate, dry flask under an inert atmosphere.
-
Slowly add the this compound solution to the stirred amine solution at 0 °C via a syringe over 15-20 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitor the reaction progress by TLC, checking for the consumption of the amine.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold, saturated aqueous sodium bicarbonate solution.[12]
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizing the Workflow for Preventing Hydrolysis
The following diagram outlines the critical decision points and steps to ensure a successful, hydrolysis-free reaction.
Caption: Workflow for Hydrolysis-Free Sulfonamide Synthesis.
Conclusion
The successful use of this compound hinges on the meticulous exclusion of water throughout the experimental process. By understanding the mechanism of hydrolysis and implementing the preventative strategies outlined in this guide, researchers can significantly improve the reliability and efficiency of their synthetic endeavors. Remember that careful planning, the use of high-quality anhydrous reagents and solvents, and a well-designed workup procedure are your best defenses against the unwanted hydrolysis of this versatile reagent.
References
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from [Link]
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved from [Link]
-
MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Pharmaceutical Fronts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
-
PubMed. (2014). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Retrieved from [Link]
-
ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
National Center for Biotechnology Information. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Evaluation of the Influence of the Combination of pH, Chloride, and Sulfate on the Corrosion Behavior of Pipeline Steel in Soil Using Response Surface Methodology. Retrieved from [Link]
-
Quora. (2017). Why will sulfonic acid chlorides not react with water?. Retrieved from [Link]
-
SpringerLink. (n.d.). Thermal stability of choline chloride deep eutectic solvents by TGA/FTIR-ATR analysis. Retrieved from [Link]
- Google Patents. (n.d.). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Quinoline-3-Sulfonyl Chloride Reactivity
Topic: Solvent Effects & Reactivity Optimization Reagent: Quinoline-3-sulfonyl chloride (CAS: 159182-40-8) Document ID: TSC-QSC-2025-01[1]
Executive Summary & Chemical Context
This compound is a highly electrophilic "warhead" used primarily to synthesize sulfonamides (for medicinal chemistry libraries) and fluorescent probes.[1][2] Unlike simple benzenesulfonyl chlorides, the presence of the nitrogen-containing quinoline heterocycle introduces unique solubility and reactivity profiles.
The Core Challenge: The reaction is a race between Aminolysis (desired bond formation) and Hydrolysis (destruction of the reagent by water). Solvent choice is the primary lever to rig this race in your favor.
Quick Reference: Solvent Compatibility Matrix
| Solvent System | Reaction Rate | Hydrolysis Risk | Workup Difficulty | Best For... |
| DCM (Dichloromethane) | Moderate | Low | Low | Standard synthesis; easy evaporation.[1] |
| DMF (Dimethylformamide) | Fast | High | High | Poorly soluble amines; high-temperature reactions.[1] |
| Pyridine | Very Fast | Moderate | Moderate | Unreactive amines (acts as solvent & catalyst).[1] |
| THF (Tetrahydrofuran) | Moderate | Moderate | Low | Substrates soluble in ethers but not DCM.[1] |
| Water/Acetone (Biphasic) | Fast | Very High | Low | "Schotten-Baumann" conditions; robust amines only.[1] |
Mechanism & Solvent Effects (The "Why")
To troubleshoot effectively, you must understand the mechanism. The reaction follows an SN2-like mechanism at the sulfur atom.[3]
The Pyridine Effect (Nucleophilic Catalysis)
Using pyridine as a solvent or additive is not just about scavenging protons. Pyridine attacks the sulfonyl chloride to form a Sulfonylpyridinium intermediate . This intermediate is more electrophilic than the starting chloride, dramatically accelerating the reaction with the amine.
Expert Insight: If your reaction in DCM is sluggish, do not just heat it (which promotes degradation).[1] Add 10 mol% DMAP (4-Dimethylaminopyridine) or switch to pyridine as the solvent to access this catalytic pathway.[1]
Visualizing the Pathway
Figure 1: The catalytic cycle of pyridine. Note that the intermediate is highly reactive; if amine is absent or wet, it hydrolyzes rapidly.
Standard Operating Procedures (SOPs)
Protocol A: Anhydrous Conditions (High Yield / Valuable Substrates)
Use this for expensive amines or when yield is critical.
-
Preparation: Dry glassware in an oven (>120°C). Purge with N2 or Ar.[1]
-
Solvent: Use anhydrous DCM (Dichloromethane).[1]
-
Setup: Dissolve This compound (1.1 equiv) in DCM (0.1 M concentration).
-
Base: Add Triethylamine (1.5 equiv) or Pyridine (1.5 equiv) .
-
Tip: If the amine is a salt (e.g., HCl salt), increase base to 2.5 equiv.
-
-
Addition: Cool to 0°C. Add the Amine (1.0 equiv) dropwise (dissolved in minimal DCM).
-
Reaction: Allow to warm to Room Temperature (RT). Stir 2–4 hours.
-
Quench: Add 1M HCl (aq) to neutralize excess base and remove unreacted quinoline derivatives into the aqueous phase (if the product is lipophilic).
Protocol B: Schotten-Baumann (Biphasic / Robust Substrates)
Use this for simple, water-soluble amines or large-scale, cost-sensitive batches.[1]
-
Solvent: 1:1 mixture of Water and THF (or Acetone).
-
Base: Inorganic base (Na2CO3 or NaOH).[1] Maintain pH ~9-10.
-
Process: Dissolve amine in the aqueous base. Add sulfonyl chloride (dissolved in THF) slowly.
-
Note: You must use excess sulfonyl chloride (1.2–1.5 equiv) because hydrolysis will consume some reagent.[1]
Troubleshooting Guide (FAQ)
Issue 1: "I see a precipitate immediately upon mixing, and the reaction stalls."
Diagnosis: You likely formed the Amine-HCl salt or the Sulfonyl-Pyridinium salt which crashed out of a non-polar solvent like Hexane or Ether. Corrective Action:
-
Switch Solvent: Move to DCM or Chloroform.[1] These dissolve the salts better than ethers/hydrocarbons.
-
Check Base: Ensure you have enough base to scavenge the HCl produced. If the amine becomes protonated (Amine-H+), it is no longer nucleophilic and cannot react.[1]
Issue 2: "My yield is low, and I see a spot on TLC at the baseline."
Diagnosis: Hydrolysis. The baseline spot is likely Quinoline-3-sulfonic acid .[1] Corrective Action:
-
Dry Your Solvents: Sulfonyl chlorides are moisture intolerant.[1] "Reagent grade" DCM often contains enough water to kill 10-20% of your reagent.[1]
-
Order of Addition: Do not mix the sulfonyl chloride and base/catalyst before the amine is ready. The activated intermediate (see Fig 1) is unstable. Add the amine immediately after the catalyst.
Issue 3: "The product is stuck in the aqueous layer during workup."
Diagnosis: Quinoline is a heterocycle with a basic nitrogen (pKa ~4.9). If your workup is too acidic, your product (the sulfonamide) might protonate on the quinoline ring, becoming water-soluble. Corrective Action:
-
Adjust pH: Target pH 6–7 for extraction.
-
Salting Out: Saturate the aqueous layer with NaCl (brine) to force the organic product into the organic layer.
-
Solvent Switch: Use 10% Methanol in DCM for extraction if the product is polar.
Interactive Diagnostics
Use this decision tree to select the correct workflow for your specific situation.
Figure 2: Decision Matrix for Solvent and Protocol Selection.
References
-
Synthesis of this compound
-
Mechanistic Insight (Nucleophilic Catalysis)
- Title: "Nucleophilic Catalysis of Sulfonyl Chloride Hydrolysis." Journal of the Chemical Society B.
-
URL:[Link]
-
General Sulfonamide Synthesis Protocols
- Title: "Practical Synthesis of Sulfonamides." Master Organic Chemistry.
-
URL:[Link]
-
Solubility & Stability Data
-
Source: ChemicalBook Database.[1] "this compound Properties."
-
Sources
Removal of unreacted quinoline-3-sulfonyl chloride from product
Technical Support Center: Purification Protocols for Quinoline-3-Sulfonyl Chloride Reactions
Welcome to the Technical Support Center. This guide addresses the specific challenge of removing unreacted This compound (QSC) from reaction mixtures. Due to the amphoteric nature of the quinoline ring (basic nitrogen) and the reactivity of the sulfonyl chloride group, standard workups often fail if pH and solubility are not precisely controlled.
PART 1: The Core Challenge (The "Amphoteric Trap")
Before attempting purification, you must understand why this specific reagent is difficult to remove.
-
The Reagent (QSC): It is lipophilic (soluble in DCM, EtOAc) but hydrolyzes to Quinoline-3-sulfonic acid .
-
The Byproduct (Sulfonic Acid): This is the key to purification. It is highly polar and water-soluble, but its solubility depends on the protonation state of the quinoline nitrogen.
-
The Trap:
-
At Low pH (< 3): The quinoline nitrogen is protonated (
). The molecule is cationic/zwitterionic and highly water-soluble. Risk:[1][2][3] Your sulfonamide product might also protonate and wash away.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
At High pH (> 8): The sulfonic acid group is deprotonated (
). The molecule is anionic and highly water-soluble. Benefit: Most sulfonamide products remain neutral and stay in the organic layer.
-
The Solution: You must drive the hydrolysis of excess QSC to the sulfonic acid and ensure the aqueous phase is basic enough to keep the byproduct anionic, but not so basic that it degrades your product.
PART 2: Purification Protocols
Method A: Hydrolysis & Biphasic Extraction (The Standard Protocol)
Best for: Stable sulfonamides where the product is not water-soluble.
Theory: We deliberately hydrolyze unreacted QSC into quinoline-3-sulfonic acid using a mild base. We then wash it away as the sodium sulfonate salt.
Protocol:
-
Quench: Upon reaction completion, cool the mixture to 0°C.
-
Hydrolysis: Add saturated aqueous Sodium Bicarbonate (
) .-
Ratio: Use at least 1:1 volume ratio with your organic solvent.
-
Time: Stir vigorously for 15–30 minutes at room temperature. Crucial: Sulfonyl chlorides hydrolyze slower than acid chlorides; vigorous stirring is required to maximize surface area between phases.
-
-
Phase Separation:
-
Organic Layer: Contains your Product + Unreacted Amine.
-
Aqueous Layer (Basic, pH ~8-9): Contains Quinoline-3-sulfonate (salt) + HCl salts.
-
-
Wash: Separate the layers. Wash the organic layer 2x with water to remove residual salts.
-
Dry & Concentrate: Dry over
, filter, and evaporate.
Decision Logic:
Caption: Figure 1. The pH-dependent solubility logic for quinoline derivatives. Maintaining basic pH ensures the byproduct remains in the aqueous phase.
Method B: Solid-Phase Scavenging (High Purity / Low Volume)
Best for: High-throughput screening, medicinal chemistry, or when the product is water-sensitive.
Theory: Instead of washing with water, we add a polymer-supported amine resin.[4] The resin reacts with the unreacted sulfonyl chloride to form a covalent bond. We then filter the resin out, taking the impurity with it.
Recommended Scavenger:
-
Resin: PS-Trisamine (Tris(2-aminoethyl)amine polystyrene) or Aminomethyl polystyrene .
-
Loading: Typically 3.0 – 4.0 mmol/g.
Protocol:
-
Calculate Excess: Estimate the amount of unreacted QSC (e.g., if you used 1.5 eq, you have 0.5 eq excess).
-
Add Resin: Add 2–3 equivalents of PS-Trisamine relative to the excess QSC.
-
Incubate: Shake gently at room temperature for 1–2 hours.
-
Tip: Do not use magnetic stirring bars as they can grind the resin beads, clogging filters.
-
-
Filter: Pass the mixture through a fritted cartridge or filter paper.
-
Rinse: Wash the resin with DCM or THF to recover any product trapped in the pores.
-
Result: The filtrate contains the pure product. The QSC is covalently bound to the beads.
-
Caption: Figure 2.[5] Workflow for removing electrophilic impurities using solid-supported amine scavengers.
PART 3: Troubleshooting & FAQ
Q1: My product turned purple/brown during workup. What happened?
-
Cause: Quinoline derivatives are prone to oxidation, forming colored impurities (N-oxides or polymerized byproducts) upon exposure to light and air.
-
Fix:
-
Activated Carbon: Dissolve the crude product in hot ethanol or methanol, add activated charcoal (10% w/w), reflux for 15 mins, and filter hot through Celite.
-
Bisulfite Wash: If the color is due to oxidation, a wash with 10% Sodium Bisulfite (
) can sometimes reduce the colored species.
-
Q2: I see a streak at the baseline of my TLC/Column. Is that my product?
-
Analysis: No, that is likely the Quinoline-3-sulfonic acid .
-
Explanation: Sulfonic acids are extremely polar and will stick to silica gel (Rf = 0).
-
Action: If you see this, your extraction (Method A) was incomplete. You can proceed with column chromatography; the impurity will stay at the top of the column. Use a gradient of Hexane/EtOAc or DCM/MeOH.
Q3: My yield is very low after the bicarbonate wash.
-
Diagnosis: Your product might be amphoteric (e.g., contains a pyridine or another basic amine).
-
Mechanism: At pH 8 (bicarbonate), your product might be partially protonated or water-soluble enough to partition into the aqueous phase.
-
Solution:
-
Switch to Method B (Scavenging) to avoid water entirely.
-
Or, use a "Salting Out" technique: Saturate the aqueous layer with NaCl to force the organic product back into the organic layer.
-
Summary of Solvents & Reagents
| Reagent / Solvent | Role | Critical Parameter |
| Sat. NaHCO3 | Hydrolysis Base | Maintains pH ~8-9. Prevents quinoline protonation. |
| PS-Trisamine | Scavenger Resin | Use 2-3 eq relative to excess chloride. |
| DCM / EtOAc | Extraction Solvent | DCM is preferred for quinoline solubility. |
| Methanol | Co-solvent | Avoid in extraction (miscible with water). Good for chromatography. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of sulfonyl chloride hydrolysis and nucleophilic substitution).
-
Biotage. (n.d.). Metal Scavenger User Guide & Equivalent for Organic Scavengers. Retrieved from (Specific protocols for PS-Trisamine and electrophile removal).
-
BenchChem. (2025).[1] Technical Support: Removal of Unreacted Sulfonyl Chlorides. Retrieved from (General workup procedures for sulfonyl chlorides).
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from (Physical properties and stability data).
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Quinoline-3-sulfonic acid. Retrieved from (Solubility and pKa data).
Sources
Validation & Comparative
A Comparative Guide to Amine Analysis: Dansyl Chloride vs. Quinoline-3-Sulfonyl Chloride
For the Researcher, Scientist, and Drug Development Professional
In the landscape of analytical chemistry, the precise and sensitive quantification of amines is a critical task across various disciplines, from pharmaceutical development to environmental monitoring and metabolomics. The inherent low UV absorbance and volatility of many amines necessitate a derivatization step to enhance their detectability. For decades, dansyl chloride has been a cornerstone reagent for this purpose. However, the continuous search for improved analytical performance beckons the exploration of alternative reagents. This guide provides an in-depth comparison of the well-established dansyl chloride with the less-explored quinoline-3-sulfonyl chloride for the derivatization of primary and secondary amines prior to chromatographic analysis.
Introduction: The Need for Amine Derivatization
Primary and secondary amines are often challenging to analyze directly using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.[1] Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these challenges by:
-
Introducing a Chromophore or Fluorophore: Attaching a molecule that strongly absorbs UV-Vis light or emits fluorescence significantly enhances detection sensitivity.
-
Improving Chromatographic Behavior: Derivatization can increase the hydrophobicity of polar amines, leading to better retention and separation on reversed-phase HPLC columns.[2]
-
Enhancing Ionization Efficiency: For mass spectrometry (MS) detection, derivatization can improve the ionization of analytes.[2]
The ideal derivatizing reagent should exhibit high reactivity towards the target analytes, form stable derivatives, and yield a strong and consistent detector response.
Dansyl Chloride: The Gold Standard in Amine Analysis
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, has been a workhorse in the field of amine analysis for over half a century.[2] Its enduring popularity stems from a combination of favorable chemical and physical properties.
Mechanism of Action and Reactivity
Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under alkaline conditions (typically pH 9.5-10) to form stable, highly fluorescent sulfonamides.[3] The reaction proceeds via a nucleophilic attack of the unprotonated amine on the sulfonyl chloride group.
Caption: Reaction of Dansyl Chloride with an Amine.
Performance Characteristics
The analytical performance of dansyl chloride is well-documented, making it a reliable choice for a wide range of applications.
| Feature | Performance Data | Citation |
| Limit of Detection (LOD) | 0.015–0.075 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.05–0.25 µg/mL | [4] |
| Linearity | Excellent (R² > 0.99) | [4][5] |
| Derivative Stability | High | [1] |
| Detection | UV-Vis (approx. 254 nm) and Fluorescence (Ex: ~350 nm, Em: ~480 nm) | [1][6] |
The high stability of dansyl derivatives is a significant advantage, allowing for sample batching and re-analysis if necessary.[1]
Experimental Protocol: Derivatization of Amines with Dansyl Chloride
This protocol is a generalized procedure and may require optimization for specific applications.
Materials:
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone or acetonitrile)
-
Saturated sodium bicarbonate solution (or other suitable buffer, pH 9.5-10)
-
Amine sample dissolved in an appropriate solvent
-
Quenching solution (e.g., proline or ammonia solution)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
HPLC-grade solvents
Procedure:
-
To 100 µL of the amine sample solution, add 200 µL of saturated sodium bicarbonate solution.
-
Add 400 µL of the dansyl chloride solution and mix thoroughly.
-
Incubate the mixture in a water bath at 60°C for 45 minutes, protected from light.[6]
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of a quenching solution to react with the excess dansyl chloride.
-
Extract the dansylated amines with an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
Caption: Dansyl Chloride Derivatization Workflow.
This compound: A Potential Alternative
This compound is a reagent that, like dansyl chloride, possesses a sulfonyl chloride functional group capable of reacting with amines to form sulfonamides. The quinoline moiety is known to exhibit fluorescence, suggesting that its sulfonamide derivatives could also be fluorescent and thus suitable for sensitive detection.
Anticipated Mechanism and Properties
The reaction of this compound with primary and secondary amines is expected to follow the same nucleophilic substitution mechanism as dansyl chloride, yielding quinoline-3-sulfonamides.
Caption: Expected Reaction of this compound.
Current State of Knowledge and Research Gaps
Despite its structural promise, there is a notable lack of published, validated analytical methods for the routine quantification of amines using this compound. While the synthesis of various quinoline-sulfonamide derivatives has been described, these studies primarily focus on their medicinal or material science applications rather than their use as analytical reagents.[6][8]
Consequently, critical analytical performance data, such as:
-
Optimal derivatization conditions (pH, temperature, time)
-
Limits of detection and quantification for a range of amines
-
Linearity and dynamic range
-
Stability of the quinoline-3-sulfonamide derivatives under typical HPLC conditions
are not well-established. This information is essential for a direct and fair comparison with dansyl chloride.
Hypothetical Experimental Protocol: A Starting Point for Method Development
Based on the chemistry of sulfonyl chlorides, a starting point for developing a derivatization protocol with this compound would be similar to that of dansyl chloride.
Materials:
-
This compound solution in a suitable aprotic solvent (e.g., acetonitrile)
-
Alkaline buffer (e.g., borate buffer, pH 9-10)
-
Amine sample
-
Quenching reagent
-
Extraction solvent
-
HPLC-grade solvents
Proposed Procedure (for optimization):
-
Combine the amine sample with the alkaline buffer.
-
Add the this compound solution.
-
Investigate the effect of reaction temperature (e.g., room temperature to 60°C) and time (e.g., 15-60 minutes) on the derivatization efficiency.
-
Evaluate the necessity of a quenching step.
-
Develop a suitable extraction procedure for the derivatives.
-
Reconstitute the final extract and analyze by HPLC with fluorescence and/or UV detection to determine the optimal detection wavelengths and chromatographic conditions.
Caption: Method Development Workflow for this compound.
Head-to-Head Comparison: Dansyl Chloride vs. This compound
| Feature | Dansyl Chloride | This compound |
| Maturity of Method | Well-established, extensively validated | Exploratory, requires method development and validation |
| Availability of Protocols | Numerous detailed protocols available | Limited to no specific analytical protocols available |
| Performance Data | Widely available (LOD, LOQ, linearity, etc.) | Not readily available |
| Derivative Stability | High and well-documented | Unknown under analytical conditions |
| Fluorescence Properties | Strong fluorescence, well-characterized | Potentially fluorescent, but requires characterization |
| Versatility | Proven for a wide range of amines and matrices | Potentially versatile, but untested |
Conclusion and Future Perspectives
Dansyl chloride remains the undisputed and reliable choice for the routine derivatization of amines for HPLC analysis. Its long history of successful application, coupled with a wealth of supporting literature and well-defined performance characteristics, provides a high degree of confidence for researchers.
This compound, on the other hand, represents an intriguing but largely unexplored alternative. Its chemical structure suggests the potential for favorable properties as a fluorescent derivatizing agent. However, the lack of established analytical methods and performance data makes it a subject for future research rather than a direct competitor to dansyl chloride at present.
For scientists and drug development professionals seeking a robust and validated method for amine analysis, dansyl chloride is the recommended reagent. For those engaged in analytical method development and seeking to explore novel derivatization strategies, this compound offers a promising avenue for investigation. The development and validation of an analytical method based on this reagent would be a valuable contribution to the field of analytical chemistry.
References
-
Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. (2022). Molecules, 27(21), 7525. Available from: [Link]
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2021). International Journal of Molecular Sciences, 22(20), 11119. Available from: [Link]
- Detection of 1°, 2°, and 3° Amines: A Color Variation of the. (n.d.).
- Development and Validation of Stability indicating RP-HPLC Assay Method for Trospium Chloride in Tablet Dosage Form. (n.d.). Research Journal of Pharmacy and Technology.
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. (2019). ScienceOpen. Available from: [Link]
-
HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. (n.d.). OENO One. Available from: [Link]
- Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Sultan Qaboos University Journal For Science.
-
Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. (2021). PMC. Available from: [Link]
-
Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. (2017). PubMed. Available from: [Link]
-
Determination of biogenic amines by 3-(2-furoyl)quinoline-2-carboxaldehyde and capillary electrophoresis with laser-induced fluorescence detection. (n.d.). PubMed. Available from: [Link]
- Determination of dansylated amino acids and biogenic amines by HPLC-FLD in Cannonau and Vermentino wines Running title. (n.d.). UniCA IRIS.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent.
-
Targeted quantification of amino acids by dansylation. (n.d.). PMC - NIH. Available from: [Link]
-
(PDF) Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (n.d.). ResearchGate. Available from: [Link]
- Amino Acid Analysis by Dansylation: A Revised Method. (1986). Cardinal Scholar.
- Fluorescence Analysis of Quinine in Commercial Tonic W
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2024). PMC - PubMed Central. Available from: [Link]
-
1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. (n.d.). ResearchGate. Available from: [Link]
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- 1. Simultaneous detection of fifteen biogenic amines in animal derived products by HPLC-FLD with solid-phase extraction after derivatization with dansyl chloride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 3. iiste.org [iiste.org]
- 4. researchgate.net [researchgate.net]
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- 7. noveltyjournals.com [noveltyjournals.com]
- 8. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Biological Activity of Quinoline-3-Sulfonamides vs. Benzene Sulfonamides
Executive Summary
This guide provides a technical analysis of Quinoline-3-sulfonamides , contrasting their biological activity with classical Benzene sulfonamides . While benzene sulfonamides (e.g., sulfamethoxazole, acetazolamide) effectively target bacterial dihydropteroate synthase (DHPS) and cytosolic carbonic anhydrases (CAs), they often lack the lipophilicity and geometric specificity required for complex oncological targets.
Key Finding: The incorporation of the bicyclic quinoline ring at the 3-position shifts the primary therapeutic utility from antimicrobial to anticancer , specifically through two distinct mechanisms:
-
Isoform-Selective Carbonic Anhydrase Inhibition (CA IX/XII): Targeting hypoxic tumor survival.
-
Lactate Dehydrogenase A (LDHA) Inhibition: Reversing the Warburg effect (aerobic glycolysis), a mechanism largely inaccessible to simple benzene sulfonamides.
Structural & Mechanistic Rationale
The biological divergence between these two classes stems from their structural topology.
| Feature | Benzene Sulfonamides (Classical) | Quinoline-3-Sulfonamides (Novel) |
| Scaffold Topology | Monocyclic, planar. | Bicyclic, heteroaromatic, extended surface area. |
| Lipophilicity (LogP) | Low to Moderate (Hydrophilic). | High (Lipophilic). |
| Binding Mode | Primarily coordinates | Coordinates |
| Primary Target | Bacterial DHPS, Cytosolic CA I/II. | Tumor-associated CA IX/XII, LDHA, Tubulin. |
Visualizing the Pharmacophore Shift
The following diagram illustrates how the quinoline scaffold alters the binding potential, enabling "Tail Approach" interactions within enzyme pockets.
Caption: Structural logic dictating the shift from indiscriminate cytosolic inhibition (Benzene Sulfonamides) to tumor-selective targeting (Quinoline-3-Sulfonamides).
Therapeutic Area 1: Oncology (Carbonic Anhydrase Inhibition)[1][2]
The most significant advantage of quinoline-3-sulfonamides is their selectivity for Carbonic Anhydrase IX (CA IX) , a transmembrane protein overexpressed in hypoxic tumors (breast, lung, colon) but absent in most normal tissues.
Mechanism of Selectivity
Classical sulfonamides (e.g., Acetazolamide) inhibit all CA isoforms, causing systemic side effects. Quinoline-3-sulfonamides utilize the bulky quinoline ring to sterically clash with the narrower entrance of cytosolic CA I/II, while fitting perfectly into the larger hydrophobic pocket of CA IX.
Comparative Performance Data
The table below synthesizes experimental
| Compound Class | Representative Agent | Target: hCA I (Cytosolic) | Target: hCA II (Cytosolic) | Target: hCA IX (Tumor) | Selectivity Ratio (II/IX) |
| Benzene Sulfonamide | Acetazolamide (AAZ) | 250 nM | 12 nM | 25 nM | 0.48 (Non-selective) |
| Quinoline-Sulfonamide | Compound 13b [1] | 92.1 nM | 7.4 nM | 5.5 nM | 1.35 |
| Quinoline-Sulfonamide | Compound 11c [1] | 55.4 nM | 8.8 nM | 8.4 nM | 1.05 |
| Ureido-Sulfonamide | SLC-0111 (Clinical Stage) | >5000 nM | >1000 nM | 45 nM | >22 (High Selectivity) |
Note: While SLC-0111 is highly selective, novel quinoline derivatives (13b, 11c) achieve lower absolute nanomolar
Therapeutic Area 2: Metabolic Reprogramming (LDHA Inhibition)
Unlike benzene sulfonamides, Quinoline-3-sulfonamides have demonstrated a unique ability to inhibit Lactate Dehydrogenase A (LDHA). This targets the "Warburg Effect," where cancer cells rely on aerobic glycolysis.
-
Benzene Sulfonamides: Inactive against LDHA.
-
Quinoline-3-Sulfonamides: Competitive inhibition with NADH.[1] The quinoline ring mimics the adenine ring of the NADH cofactor, blocking the enzyme's active site [2].
Experimental Consequence: Treatment leads to a rapid drop in lactate production and increased oxygen consumption in hepatocellular carcinoma cells (e.g., Snu398 lines), forcing the cancer cell into metabolic crisis.
Experimental Protocols
To validate these biological activities, researchers must employ specific assays that account for the physicochemical properties of the quinoline ring (fluorescence/solubility).
Protocol A: Stopped-Flow CO2 Hydrase Assay (CA Inhibition)
Standard esterase assays are unreliable for quinolines due to colorimetric interference. Use Stopped-Flow.
-
Reagent Prep: Prepare HEPES buffer (20 mM, pH 7.5) with 20 mM
. -
Substrate: Saturate water with
(approx. 17 mM) at 25°C. -
Indicator: Use Phenol Red (0.2 mM).
-
Reaction:
-
Mix Inhibitor (Quinoline-3-sulfonamide in DMSO, <1% final v/v) with purified hCA enzyme (10 nM).
-
Incubate for 15 minutes to allow formation of the E-I complex.
-
Rapidly mix with
solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
-
-
Measurement: Monitor absorbance decay at 557 nm (acidification).
-
Calculation: Determine
and convert to using the Cheng-Prusoff equation.
Protocol B: Lactate Production Assay (Metabolic Check)
Validates the unique LDHA mechanism of quinoline-3-sulfonamides.
-
Cell Culture: Seed Snu398 or MDA-MB-231 cells (hypoxic models) in 96-well plates.
-
Treatment: Treat with Quinoline-3-sulfonamide (0.1 - 10
) for 24 hours.-
Control: Acetazolamide (Negative control for LDHA).
-
-
Supernatant Collection: Collect media; deproteinize using 10 kDa spin filters.
-
Enzymatic Reaction: Mix supernatant with Lactate Reaction Mix (Lactate Oxidase + Probe).
-
Detection: Measure fluorescence (Ex/Em = 535/587 nm).
-
Normalization: Normalize lactate concentration to total protein content.
Experimental Workflow Diagram
Caption: Integrated workflow for synthesizing and validating quinoline-3-sulfonamides against dual oncological targets.
References
-
El-Mowafy, S., et al. (2021). "Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors." International Journal of Molecular Sciences, 22(20), 11119.[2]
-
Billiard, J., et al. (2013). "Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells."[1] Cancer & Metabolism, 1:19.
-
Supuran, C. T. (2020).[3] "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach." Journal of Medicinal Chemistry.
-
Taylor & Francis Group. (2019). "Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluorescent Derivatization: Quinoline-3-sulfonyl Chloride vs. The Field
In the landscape of sensitive analytical chemistry, particularly for liquid chromatography and capillary electrophoresis, fluorescent derivatization stands as a cornerstone technique. It empowers researchers to detect and quantify compounds that lack native chromophores or fluorophores, such as aliphatic amines, amino acids, and phenols, by chemically tagging them with a fluorescent moiety. The choice of derivatization reagent is a critical decision that profoundly impacts an assay's sensitivity, selectivity, and robustness.
This guide provides an in-depth comparison of Quinoline-3-sulfonyl chloride against other widely used fluorescent derivatization reagents. We will move beyond a simple cataloging of features to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Central Role of this compound
This compound is a versatile reagent employed in organic synthesis and as a derivatizing agent for creating fluorescent probes.[1] Its quinoline core is a well-established fluorophore, and the sulfonyl chloride group provides a reactive handle for tagging analytes.[1][2][3] Quinoline and its derivatives are known for their interesting photophysical properties and are widely used in the development of fluorescent molecules for bio-imaging and chemical sensing.[4][5]
Mechanism of Action
The primary utility of this compound as a derivatization reagent lies in its reaction with nucleophilic groups. The sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic and readily reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under basic conditions to form stable sulfonamides and sulfonate esters, respectively. This covalent modification attaches the fluorescent quinoline tag to the target analyte.
Caption: Reaction of this compound with a primary amine.
The Alternatives: A Field of Established Reagents
While this compound is a capable reagent, the field of fluorescent derivatization is populated by several well-characterized alternatives.[6][7] The choice among them depends on the specific analytical challenge. We will focus on three key competitors: Dansyl Chloride, Fluorescamine, and 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).
Dansyl Chloride (DNS-Cl)
5-(Dimethylamino)naphthalene-1-sulfonyl chloride , or Dansyl Chloride, is one of the most established derivatization reagents.[6] It reacts with primary and secondary amines, as well as phenols, to produce stable, fluorescent dansyl-adducts.[8][9]
-
Expertise & Experience: Dansyl chloride is a workhorse reagent. Its main drawback is the slow reaction time, often requiring elevated temperatures (e.g., 80°C for 30 minutes) and careful pH control.[10] Furthermore, the reagent itself is fluorescent, necessitating its removal or chromatographic separation from the derivatives to avoid interference.[9] Despite this, its versatility and the high stability of its derivatives make it a reliable choice for many applications.[11]
Fluorescamine
Fluorescamine is renowned for its rapid reaction kinetics and fluorogenic nature. It reacts almost instantaneously with primary amines at room temperature in the millisecond range.[12][13]
-
Expertise & Experience: The key advantage of fluorescamine is its specificity for primary amines and its "turn-on" fluorescence. The reagent itself and its hydrolysis byproducts are non-fluorescent, which significantly reduces background signal and simplifies sample cleanup.[13][14][15] This makes it ideal for high-throughput screening and post-column derivatization systems. However, the resulting derivatives can be less stable than sulfonamides from sulfonyl chlorides, and it does not react with secondary amines, which can be a limitation or an advantage depending on the desired selectivity.[9]
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
AQC was specifically developed for the pre-column derivatization of amino acids for HPLC analysis.[16] It reacts with both primary and secondary amino acids to yield stable, highly fluorescent derivatives.[16][17]
-
Expertise & Experience: AQC is the reagent of choice for many commercial amino acid analysis kits. The derivatization is relatively fast (typically 10-15 minutes at 55°C) and produces a single, stable derivative per amino acid, which simplifies chromatography.[18][19] The use of an N-hydroxysuccinimide (NHS) ester active group provides high reactivity towards amino groups.[17] Its primary application is highly specialized for amino acid analysis, making it less versatile than sulfonyl chlorides for general amine or phenol detection.[20]
Head-to-Head Comparison: Performance Metrics
The selection of a derivatization reagent is a multi-factorial decision. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Feature | This compound | Dansyl Chloride (DNS-Cl) | Fluorescamine | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |
| Target Analytes | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols[8][9] | Primary Amines only[15] | Primary & Secondary Amino Acids[16] |
| Reaction pH | Basic (e.g., pH 9-10) | Basic (e.g., pH 9-10) | Basic (e.g., pH 8-9)[15] | Basic (e.g., Borate Buffer, pH 8.8) |
| Reaction Time | Minutes to hours | 30-60 min (often requires heat)[10] | Instantaneous (< 1 sec)[13] | ~15 min at 55°C[19] |
| Reagent Nature | Potentially Fluorescent | Fluorescent (hydrolysis product) | Non-fluorescent (Fluorogenic)[14] | Non-fluorescent |
| Derivative Stability | High (Stable Sulfonamides) | High (Stable Sulfonamides)[11] | Moderate to High | High (Stable Urea Linkage)[20] |
| Excitation (λex) max | ~280-320 nm (Varies) | ~330-350 nm | ~390 nm[13] | ~250 nm[18] |
| Emission (λem) max | ~450-500 nm (Varies) | ~510-540 nm | ~475-490 nm[13] | ~395 nm[18] |
| Key Advantage | Versatility for amines and phenols. | Well-established, stable derivatives.[11] | Extremely fast, low background. | Optimized for amino acid analysis. |
| Key Disadvantage | Limited comparative data available. | Slow reaction, fluorescent byproduct.[9] | Unstable reagent in water, primary amines only. | Primarily for amino acids. |
Experimental Workflows and Protocols
To ensure trustworthy and reproducible results, a well-defined protocol is essential. The following sections provide detailed methodologies for pre-column derivatization.
General Workflow for Pre-Column Derivatization
The logic behind pre-column derivatization is to modify the analyte before it enters the HPLC system. This allows for the removal of excess reagent and byproducts, leading to cleaner chromatograms.
Caption: A generalized workflow for pre-column fluorescent derivatization.
Protocol 1: Derivatization with Dansyl Chloride (for Amines/Phenols)
This protocol is adapted for general amine or phenol analysis and reflects the need for controlled conditions to achieve complete derivatization.[8][10][21]
Materials:
-
Dansyl Chloride solution: 1.5 mg/mL in acetone or acetonitrile. Prepare fresh.
-
Analyte Standard/Sample.
-
Sodium bicarbonate or borate buffer (100 mM, pH 9.5).
-
Solvent for final dilution (e.g., acetonitrile/water).
-
Acetic acid or similar to quench the reaction.
Procedure:
-
To 100 µL of the sample/standard in a microcentrifuge tube, add 200 µL of the basic buffer.
-
Add 200 µL of the Dansyl Chloride solution. The causality here is to provide an excess of the reagent to drive the reaction to completion.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture in a water bath or heating block at 80°C for 30 minutes in the dark.[10] The elevated temperature is necessary to overcome the activation energy for the sulfonylation reaction within a reasonable timeframe. The dark condition prevents photodegradation of the dansyl group.
-
After incubation, cool the mixture to room temperature.
-
Add a small aliquot (e.g., 20 µL) of acetic acid to stop the reaction by neutralizing the basic catalyst and reacting with any remaining dansyl chloride.[10]
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
Protocol 2: Derivatization with Fluorescamine (for Primary Amines)
This protocol highlights the speed and simplicity of fluorescamine derivatization.[14][15]
Materials:
-
Fluorescamine solution: 5 mg/mL in fresh, dry acetone or acetonitrile.[14] Crucially, the solvent must be anhydrous as fluorescamine hydrolyzes rapidly in the presence of water.
-
Analyte Standard/Sample.
-
Borate buffer (0.1 M, pH 9.0).[14]
Procedure:
-
Pipette 500 µL of the buffered sample/standard into a glass test tube.
-
While vigorously vortexing the tube, rapidly add 250 µL of the fluorescamine solution.
-
The reaction is instantaneous. The sample is immediately ready for injection into the HPLC system.
-
Self-Validation Check: The fluorescence of the derivative is stable for several hours.[13] Running a time-course experiment (injecting at t=0, 1h, 4h) should yield consistent peak areas, confirming derivative stability under your storage conditions.
Protocol 3: Derivatization with AQC (for Amino Acids)
This protocol is a standard method used in amino acid analysis, demonstrating a balance of speed and derivative stability.[18]
Materials:
-
AccQ•Fluor Borate Buffer (or equivalent 0.2 M borate buffer, pH 8.8).
-
AQC Reagent: Dissolve pre-weighed AQC in dry acetonitrile to a concentration of ~10 mM. This reagent is moisture-sensitive and should be prepared fresh or stored under inert gas.
-
Amino Acid Standard/Sample Hydrolysate.
Procedure:
-
To 20 µL of the sample/standard in a reaction vial, add 60 µL of the borate buffer.
-
Add 20 µL of the AQC reagent solution.
-
Immediately cap and vortex the vial for 10 seconds.
-
Heat the vial at 55°C for 10 minutes. This controlled heating step ensures complete derivatization of all primary and secondary amino acids, including proline.
-
Cool the vial to room temperature. The sample is now derivatized and ready for HPLC analysis. The resulting AQC-amino acid derivatives are highly stable.[20]
Senior Scientist's Perspective and Recommendations
The choice of a fluorescent derivatization reagent is not a matter of finding a single "best" option, but of selecting the most appropriate tool for the task at hand.
-
Choose this compound when: You require a versatile reagent for both amines (primary and secondary) and phenols, and when the high stability of the resulting sulfonamide is paramount. It is a good candidate for methods requiring robust, long-term sample stability. However, be prepared to invest time in method development, as reaction kinetics and optimal conditions are less documented in comparative literature than for other reagents.
-
Choose Dansyl Chloride when: You need a reliable, well-documented method for amines and phenols and can accommodate a longer sample preparation time with heating. Its extensive history means a wealth of published methods and troubleshooting information is available. It is an excellent choice for foundational research and complex matrices where derivative stability is critical.
-
Choose Fluorescamine when: Your primary goal is speed, high-throughput, and the specific detection of primary amines. Its fluorogenic nature is a powerful advantage for minimizing background and simplifying workflows, making it ideal for automated systems and post-column applications.
-
Choose AQC when: Your exclusive goal is the sensitive and reproducible quantification of amino acids. It is a highly optimized, specialized tool that provides excellent chromatographic performance for this specific class of analytes.
Ultimately, the optimal reagent is one that provides a self-validating system—where reaction products are stable, the response is linear, and the results are reproducible. By understanding the underlying chemistry and practical considerations of each reagent, researchers can make an informed decision that ensures the integrity and accuracy of their analytical data.
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-
Shafiee, F., & Reza, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Kumar, A., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
ResearchGate. Fluorescent and absorption properties of quinoline dye solutions in... | Download Table. [Link]
-
ResearchGate. A new fluorescent quinoline derivative toward the acid-responsivity in both solution and solid states | Request PDF. [Link]
-
National Institutes of Health. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. [Link]
-
ResearchGate. Derivatizing Reagents for Detection of Organic Compounds By HPLC. [Link]
-
National Institutes of Health. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
-
ResearchGate. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. [Link]
-
National Institutes of Health. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. [Link]
-
Metabolomics Workbench. Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
National Institutes of Health. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. [Link]
-
Interchim. Fluorescamine. [Link]
-
PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]
-
ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]
- Google Patents. Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.
-
PubMed. Application of the 6-aminoquinolyl-N-hydroxysccinimidyl carbamate (AQC) reagent to the RP-HPLC determination of amino acids in infant foods. [Link]
-
VTechWorks. Analysis of An Amino Acid Labeled Fluorescent Dye. [Link]
-
Edinburgh Instruments. Relative Quantum Yield. [Link]
-
ResearchGate. A Closer Examination of 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Amino Acid Derivatization in HPLC with Multiple Detection Modes | Request PDF. [Link]
-
ScienceOpen. Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. [Link]
-
Bio-protocol. Quantitative comparison of fluorescent proteins using protein nanocages in live cells. [Link]
-
ResearchGate. Synthesis of a Quinoline-Coumarin Fluorescent Probe and its Applications. [Link]
-
RSC Publishing. Determination of phenolic compounds in estuary water and sediment by solid-phase isotope dansylation coupled with liquid chromatography-high resolution mass spectrometry. [Link]
-
MDPI. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. [Link]
-
ResearchGate. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples | Request PDF. [Link]
-
MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
-
MDPI. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. [Link]
-
HORIBA. What are Luminescence Quantum Yields?. [Link]
-
ResearchGate. Comparison of Fluorescent Tag DNA Labeling Methods Used for Expression Analysis by DNA Microarrays. [Link]
-
PubMed. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties. [Link]
-
OPUS. Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]
-
anl.gov. Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography. [Link]
-
semanticscholar.org. Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. [Link]
-
SciRP.org. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
-
Chemistry LibreTexts. 3.5: Quantum Yield of Fluorescence. [Link]
-
Chula Digital Collections. Fluorescamine : Characteristics, Scope and Applications. [Link]
- Google Patents.
-
ResearchGate. Reaction of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, m.w..... [Link]
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- 18. Application of the 6-aminoquinolyl-N-hydroxysccinimidyl carbamate (AQC) reagent to the RP-HPLC determination of amino acids in infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants [mdpi.com]
- 21. academic.oup.com [academic.oup.com]
Comparative Guide: Efficacy of Novel Quinoline-Based Tyrosine Kinase Inhibitors
Focus: Anlotinib vs. Lenvatinib
Executive Summary
The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its high affinity for the ATP-binding pocket of protein kinases. While early generation quinolines (e.g., Bosutinib) targeted Src/Abl, the third-generation novel quinoline derivatives have evolved into potent, multi-target Angiogenesis Inhibitors.
This guide provides a technical comparison between two leading novel quinoline drugs: Anlotinib (a novel broad-spectrum TKI approved in China) and Lenvatinib (a global standard of care). We analyze their structural determinants, distinct kinase selectivity profiles, and clinical efficacy data to provide actionable insights for drug development professionals.
Structural & Mechanistic Basis (SAR)
The Quinoline Pharmacophore
Both drugs utilize the quinoline ring to anchor into the hinge region of the kinase domain via hydrogen bonding. However, their side-chain modifications dictate their unique selectivity profiles (Type I vs. Type II binding modes).
-
Anlotinib: Features an indole-ether moiety at the C4 position and a cyclopropyl group. The indole ring enhances lipophilicity and pi-stacking interactions within the hydrophobic pocket, contributing to its picomolar potency against VEGFR2.
-
Lenvatinib: Utilizes a urea linkage at C4 and a carboxamide group at C6. The urea moiety is critical for its "Type V" binding mode (binding to both the ATP pocket and the neighboring allosteric region), allowing it to inhibit FGFRs potently alongside VEGFRs.
Mechanism of Action Visualization
The following diagram illustrates the signal transduction blockade mediated by these quinolines.
Figure 1: Mechanism of Action. Quinoline TKIs competitively bind to the ATP pocket, preventing autophosphorylation and halting the angiogenic signaling cascade.
Pharmacodynamics: Kinase Selectivity Profiling
A critical differentiator for researchers is the IC50 (half-maximal inhibitory concentration). Anlotinib demonstrates superior in vitro potency against VEGFR2 compared to Lenvatinib, though Lenvatinib maintains a broader potent profile against FGFRs.
Table 1: Comparative IC50 Values (Cell-Free Kinase Assays)
| Target Kinase | Anlotinib IC50 (nM) | Lenvatinib IC50 (nM) | Sunitinib (Ref) IC50 (nM) | Implication |
| VEGFR2 (KDR) | 0.2 | 4.0 | 10 | Anlotinib is ~20x more potent against the primary angiogenesis driver. |
| VEGFR3 (FLT4) | 0.7 | 5.2 | 6 | Critical for lymphangiogenesis inhibition. |
| FGFR1 | 11.7 | 22 | 88 | Both drugs effectively block fibroblast growth factor resistance pathways. |
| c-Kit | 14.8 | 100 | 1 | Sunitinib remains superior for c-Kit driven tumors (e.g., GIST). |
Note: Lower IC50 indicates higher potency. Data aggregated from preclinical characterization studies [1][5].
Clinical Efficacy Comparison
Thyroid Cancer (Radioiodine-Refractory DTC)
This indication offers the clearest comparison, as both drugs have demonstrated significant activity here.
-
Lenvatinib (SELECT Trial - Phase III): The gold standard. Demonstrated a massive PFS benefit (18.3 months vs 3.6 months placebo) with a high Objective Response Rate (ORR) of 64.8%.
-
Anlotinib (Phase II Data): Showed an exceptional median PFS of 40.5 months in a Chinese cohort. While numerically higher, this must be interpreted with caution due to trial phase differences and population heterogeneity.
Non-Small Cell Lung Cancer (NSCLC)
Anlotinib has carved a niche as a Third-Line Standard in China (ALTER 0303 Trial), filling a gap where few options exist.
Table 2: Key Clinical Trial Efficacy Endpoints
| Drug | Indication | Trial (Phase) | Median PFS | Median OS | ORR | Ref |
| Anlotinib | NSCLC (3rd Line) | ALTER 0303 (III) | 5.4 mos (vs 1.[1][2]4) | 9.6 mos (vs 6.[3][4]3) | 9.2% | [2] |
| Lenvatinib | RAIR-DTC | SELECT (III) | 18.3 mos (vs 3.6) | Not Reached | 64.8% | [3] |
| Anlotinib | RAIR-DTC | Phase II | 40.5 mos (vs 8.4) | Immature | 59.2% | [4] |
| Anlotinib | Soft Tissue Sarcoma | Phase IIB | 6.27 mos (vs 1.47) | - | 10.1% | [5] |
Experimental Protocols for Validation
For researchers aiming to benchmark novel quinoline derivatives against these standards, the following self-validating protocols are recommended.
Protocol A: HUVEC Proliferation Assay (Angiogenesis Potency)
Objective: Validate VEGFR2 inhibition potency.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at
cells/well in 96-well plates. -
Starvation: Incubate in serum-free medium for 24 hours to synchronize cell cycle.
-
Induction: Add VEGF (20 ng/mL) to stimulate proliferation.
-
Treatment: Treat with serial dilutions of Anlotinib/Lenvatinib (0.01 nM – 1000 nM).
-
Readout: After 72h, assess viability using CCK-8 or CellTiter-Glo.
-
Validation Check: The IC50 for Anlotinib must fall below 1.0 nM. If >1.0 nM, check VEGF activity or compound stability.
Protocol B: Subcutaneous Xenograft Model (In Vivo Efficacy)
Objective: Assess tumor growth inhibition (TGI).
-
Model: BALB/c nude mice inoculated with A549 (NSCLC) or HepG2 (HCC) cells (
cells). -
Randomization: When tumors reach 100-150
, randomize into Vehicle, Anlotinib (3 mg/kg/day), and Lenvatinib (10 mg/kg/day). -
Dosing: Oral gavage (PO) daily for 21 days.
-
Measurement: Measure tumor volume (
) every 3 days. -
Endpoint: Calculate TGI% =
.
Safety & Toxicity Profile
Both drugs exhibit class-effect toxicities typical of VEGFR inhibitors, but with distinct frequencies.
-
Hypertension: The most common Grade 3 AE for both (Anlotinib ~13.6%, Lenvatinib ~41.8% in SELECT).
-
Hand-Foot Syndrome: Less frequent with Anlotinib compared to Sunitinib or Regorafenib.
-
QTc Prolongation: A known risk for quinolines; requires ECG monitoring during trials.
Future Outlook
The quinoline scaffold is evolving beyond simple kinase inhibition. Emerging research highlights:
-
Ferroptosis Induction: Anlotinib has been shown to induce ferroptosis in anaplastic thyroid cancer via ER stress, a mechanism distinct from pure kinase blockade [6].[5]
-
Combination Strategies: Trials combining Anlotinib with PD-1 inhibitors (e.g., Sintilimab) show synergistic effects by normalizing tumor vasculature to enhance immune cell infiltration.
References
-
Preclinical characterization of anlotinib, a highly potent and selective VEGFR-2 inhibitor. Cancer Science. Link
-
Effect of Anlotinib as a Third-Line or Further Treatment on Overall Survival of Patients With Advanced NSCLC: The ALTER 0303 Phase 3 Randomized Clinical Trial. JAMA Oncology. Link
-
Lenvatinib versus Placebo in Radioiodine-Refractory Differentiated Thyroid Cancer. The New England Journal of Medicine. Link
-
Anlotinib in Locally Advanced or Metastatic Radioiodine-Refractory Differentiated Thyroid Carcinoma: A Randomized, Double-Blind, Multicenter Phase II Trial. Clinical Cancer Research. Link
-
Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. Journal of Hematology & Oncology. Link
-
The endoplasmic reticulum stress-ferroptosis reciprocal signaling orchestrates anti-tumor effect of anlotinib in anaplastic thyroid cancer. Theranostics. Link
Sources
- 1. Effect of Anlotinib as a Third-Line or Further Treatment on Overall Survival of Patients With Advanced Non-Small Cell Lung Cancer: The ALTER 0303 Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Anlotinib as a Third-Line or Further Treatment on Overall Survival of Patients With Advanced Non–Small Cell Lung Cancer: The ALTER 0303 Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of first-line anlotinib-based combinations for advanced non-small cell lung cancer: a three-armed prospective study - Chu - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Anlotinib as a molecular targeted therapy for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Quinoline-3-Sulfonyl Chloride Derived Compounds for Anticancer and Antimicrobial Applications
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Its derivatives, particularly those incorporating a sulfonamide moiety derived from quinoline-3-sulfonyl chloride, have garnered significant interest due to their broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the in vitro performance of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols, to facilitate a comprehensive understanding of their therapeutic potential and guide future research endeavors.
The Rationale Behind Investigating Quinoline-3-Sulfonamide Derivatives
The fusion of a quinoline ring system with a sulfonamide group creates a unique pharmacophore with the potential to interact with multiple biological targets. The quinoline core is known to intercalate with DNA, inhibit key enzymes like topoisomerases, and modulate various signaling pathways crucial for cell survival and proliferation. The sulfonamide group, a well-established pharmacophore in its own right, can act as a zinc-binding group, enabling the inhibition of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases, which are often dysregulated in cancer and microbial infections. This dual-action potential makes quinoline-3-sulfonamide derivatives compelling candidates for the development of novel therapeutics.
Comparative In Vitro Anticancer Activity
The cytotoxic potential of this compound derived compounds has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, is a key parameter in these assessments.
Data Summary: Anticancer IC50 Values
The following table summarizes the in vitro cytotoxic activity of representative quinoline-sulfonamide derivatives compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| QBS 11c | MDA-MB-231 (Breast) | 1.03 ± 0.05 | Doxorubicin | Not specified in direct comparison | [1] |
| MCF-7 (Breast) | 0.43 ± 0.02 | Doxorubicin | Not specified in direct comparison | [1] | |
| QBS 13b | MDA-MB-231 (Breast) | 2.24 ± 0.1 | Doxorubicin | Not specified in direct comparison | [1] |
| MCF-7 (Breast) | 3.69 ± 0.17 | Doxorubicin | Not specified in direct comparison | [1] | |
| Compound 45 | MCF-7 (Breast) | 1.32 | Doxorubicin | 1.21 | [2] |
| Compound 3c | C-32 (Melanoma) | 21.3 | Cisplatin | 18.5 | [3] |
| MDA-MB-231 (Breast) | 24.8 | Cisplatin | 21.2 | [3] | |
| A549 (Lung) | 23.5 | Cisplatin | 19.8 | [3] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Key Mechanistic Insights: Signaling Pathways and Molecular Targets
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical cellular processes. Several key signaling pathways and molecular targets have been identified.
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Certain quinolone derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt, leading to the suppression of tumor growth.[4]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive cancer cell proliferation. Some quinoline derivatives exhibit potent inhibitory activity against EGFR.[2]
-
Tubulin Polymerization Inhibition: Microtubules, composed of tubulin polymers, are essential for cell division. Compounds that disrupt tubulin polymerization can arrest the cell cycle and induce apoptosis. Several quinoline-containing compounds have been identified as potent tubulin polymerization inhibitors.[5]
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, interfering with DNA replication and transcription. Furthermore, some derivatives can inhibit topoisomerases, enzymes that are crucial for resolving DNA topological problems during these processes.[2]
-
Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of pro-apoptotic proteins like p53, BAX, and caspases.[2][6]
Caption: Key anticancer mechanisms of quinoline derivatives.
Comparative In Vitro Antimicrobial Activity
This compound derived compounds have also demonstrated significant potential as antimicrobial agents against a variety of bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is the standard metric for in vitro antibacterial susceptibility testing.
Data Summary: Antibacterial MIC Values
The following table presents the MIC values of several quinoline-sulfonamide derivatives against Gram-positive and Gram-negative bacteria, with Ciprofloxacin serving as a reference antibiotic.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Compound 2 | Bacillus cereus | 3.12 | Ciprofloxacin | Not specified in direct comparison | [7] |
| Staphylococcus aureus | 6.25 | Ciprofloxacin | Not specified in direct comparison | [7] | |
| Pseudomonas aeruginosa | 12.5 | Ciprofloxacin | Not specified in direct comparison | [7] | |
| Escherichia coli | 25 | Ciprofloxacin | Not specified in direct comparison | [7] | |
| Compound 6 | Bacillus cereus | 6.25 | Ciprofloxacin | Not specified in direct comparison | [7] |
| Staphylococcus aureus | 12.5 | Ciprofloxacin | Not specified in direct comparison | [7] | |
| Pseudomonas aeruginosa | 25 | Ciprofloxacin | Not specified in direct comparison | [7] | |
| Escherichia coli | 50 | Ciprofloxacin | Not specified in direct comparison | [7] | |
| QS3 | Pseudomonas aeruginosa | 64 | Ciprofloxacin | Not specified in direct comparison | [8] |
| Enterococcus faecalis | 128 | Ciprofloxacin | Not specified in direct comparison | [8] | |
| Escherichia coli | 128 | Ciprofloxacin | Not specified in direct comparison | [8] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Key Mechanistic Insights: Antimicrobial Action
The antibacterial activity of quinoline derivatives is often linked to their ability to inhibit essential bacterial enzymes.
-
DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are crucial for bacterial DNA replication, transcription, and repair. Quinolone antibiotics, a class of compounds containing the quinoline scaffold, are well-known inhibitors of DNA gyrase and topoisomerase IV.[9]
-
Enzyme Inhibition: Other bacterial enzymes can also be targeted by quinoline derivatives, leading to the disruption of vital metabolic pathways.
Caption: Workflow for MIC determination.
Experimental Protocols
To ensure the reproducibility and validity of the in vitro data, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derived compounds and reference drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antibacterial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derived compounds and reference antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds and the reference antibiotic. Perform a two-fold serial dilution of each compound in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (bacteria in broth without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion and Future Directions
The in vitro data presented in this guide highlights the significant potential of this compound derived compounds as both anticancer and antimicrobial agents. Their ability to modulate multiple biological targets and signaling pathways underscores their versatility and promise for the development of novel therapeutics. The provided experimental protocols offer a framework for the standardized evaluation of these and other novel compounds.
Future research should focus on elucidating the precise structure-activity relationships to optimize the potency and selectivity of these derivatives. Further in-depth mechanistic studies are also warranted to fully understand their mode of action and identify potential biomarkers for predicting therapeutic response. Ultimately, promising lead compounds identified through robust in vitro screening will require further validation in preclinical in vivo models to assess their efficacy and safety profiles before they can be considered for clinical development.
References
Sources
- 1. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
